2-Fluorobenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158270. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFWYBZWRQWZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059003 | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-99-6 | |
| Record name | 2-Fluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Fluorobenzylamine: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorobenzylamine is a versatile fluorinated organic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery. The presence of a fluorine atom on the benzene ring imparts unique physicochemical properties that are highly desirable in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of compounds targeting neurological disorders. Detailed experimental protocols for its synthesis and its utilization in the preparation of biologically active molecules are presented, alongside workflow visualizations to aid in understanding the synthetic pathways.
Chemical Structure and Properties
This compound, with the CAS number 89-99-6, is a primary amine characterized by a benzyl group substituted with a fluorine atom at the ortho position of the phenyl ring.[1][2][3] This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for drug design.[1]
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₇H₈FN | [1][3] |
| Molecular Weight | 125.14 g/mol | [3][4] |
| CAS Number | 89-99-6 | [1][3] |
| Appearance | Colorless to light orange/yellow liquid | [1][5] |
| Boiling Point | 73-75 °C at 13 mmHg | |
| Density | 1.095 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.517 | |
| Flash Point | 67 °C (152.6 °F) - closed cup | [4] |
| Purity | ≥ 96-98% | |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |
| Solubility | Soluble in common organic solvents. | |
| InChI Key | LRFWYBZWRQWZIM-UHFFFAOYSA-N | [6] |
| SMILES | NCc1ccccc1F | [4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 2-fluorobenzonitrile. This transformation can be achieved using various reducing agents, with a notable example being the use of potassium borohydride (KBH₄) in the presence of a catalyst like copper(II) chloride (CuCl₂).
Detailed Experimental Protocol: Reduction of 2-Fluorobenzonitrile
This protocol outlines the laboratory-scale synthesis of this compound from 2-fluorobenzonitrile.[2]
Materials:
-
2-fluorobenzonitrile
-
Potassium borohydride (KBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated saline solution
-
Round-bottom flask (10 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plate and chamber
-
Dichloromethane (DCM) and Methanol (MeOH) for TLC mobile phase
Procedure:
-
To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1 mmol), potassium borohydride (0.17 g, 3 mmol), and copper(II) chloride (0.03 g, 0.25 mmol).[2]
-
Add an 80% isopropanol solution (1.6 mL of isopropanol and 0.4 mL of water) to the flask.[2]
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to 60 °C with continuous stirring.[2]
-
Monitor the progress of the reaction by TLC using a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature (25 °C).[2]
-
Remove the solvent under reduced pressure using a rotary evaporator.[2]
-
To the residue, add ethyl acetate (5 mL) and transfer the mixture to a separatory funnel.[2]
-
Wash the organic layer sequentially with water (1 mL) and saturated saline solution (1 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, this compound.[2]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structural and electronic properties make it a key component in the development of novel drug candidates.[1]
Synthesis of Anticonvulsant Agents: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine
This compound has been utilized in the synthesis of purine derivatives with demonstrated anticonvulsant activity. A notable example is 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.
A general protocol for the N-alkylation of a purine ring with a benzylamine followed by amination is described below.
General Experimental Protocol: N-Alkylation and Amination of Purines
Materials:
-
6-Chloropurine
-
This compound
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Methylamine solution
-
Standard laboratory glassware for organic synthesis
Procedure:
-
N9-Alkylation: Dissolve 6-chloropurine and a slight excess of this compound in an anhydrous solvent such as DMF. Add a suitable base (e.g., potassium carbonate) and heat the mixture with stirring. The reaction progress can be monitored by TLC. After completion, the reaction is worked up by extraction and purified by column chromatography to isolate the N9-alkylated intermediate, 6-chloro-9-(2-fluorobenzyl)-9H-purine.
-
Amination: The isolated 6-chloro-9-(2-fluorobenzyl)-9H-purine is then dissolved in a suitable solvent and treated with an excess of methylamine solution. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC). The final product, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, is then isolated and purified, often by crystallization or column chromatography.
Synthesis of Spirohydantoin-Based MCH-R1 Antagonists
This compound has also been employed in the synthesis and structure-activity relationship (SAR) studies of a series of substituted spirohydantoins. These compounds have been investigated as antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), a target for the treatment of obesity.
The synthesis of spirohydantoins from ketones, amines, cyanide, and ammonium carbonate is known as the Bucherer-Bergs reaction.
General Experimental Protocol: Bucherer-Bergs Synthesis of Spirohydantoins
Materials:
-
A suitable ketone starting material
-
This compound
-
Potassium cyanide (KCN) or another cyanide source
-
Ammonium carbonate ((NH₄)₂CO₃)
-
A suitable solvent (e.g., ethanol, water)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a suitable reaction vessel, a mixture of the ketone, this compound, potassium cyanide, and ammonium carbonate is prepared in a solvent such as aqueous ethanol.
-
The reaction mixture is heated, often under reflux, for a period of several hours to days. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the spirohydantoin product often precipitates from the solution.
-
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent to yield the desired substituted spirohydantoin.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Safety Precautions:
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate aerosols, a respirator with an appropriate filter is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] It is recommended to store under an inert atmosphere.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.
Conclusion
This compound is a chemical intermediate of significant value to the scientific and drug development communities. Its unique properties, conferred by the ortho-fluorine substitution, make it a versatile building block for the synthesis of complex and biologically active molecules. The detailed synthetic protocols provided in this guide for both this compound itself and its derivatives offer a practical resource for researchers. As the demand for novel therapeutics continues to grow, the importance of key synthons like this compound in the drug discovery pipeline is set to increase.
References
- 1. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Fluorobenzylamine (CAS Number 89-99-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorobenzylamine, identified by the CAS number 89-99-6, is a crucial fluorinated building block in modern organic synthesis and medicinal chemistry. The presence of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, enhancing its reactivity and making it a valuable precursor for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the development of novel therapeutics, particularly in the realm of neurological disorders. Safety and handling information are also detailed to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to light orange or yellow liquid. Its key properties are summarized in the table below, providing a quick reference for researchers.[1][2][3][4][5]
| Property | Value |
| CAS Number | 89-99-6 |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.15 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid |
| Purity | ≥ 96-98% (GC) |
| Density | 1.095 - 1.11 g/mL at 25 °C |
| Boiling Point | 73-75 °C at 13 mmHg |
| Refractive Index (n20/D) | 1.517 - 1.52 |
| Flash Point | 67 °C (152.6 °F) - closed cup |
| InChI Key | LRFWYBZWRQWZIM-UHFFFAOYSA-N |
| SMILES | NCc1ccccc1F |
| Storage Conditions | Store at 2-8 °C |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 2-fluorobenzonitrile. The following protocol provides a detailed procedure for this conversion.
Experimental Protocol: Reduction of 2-Fluorobenzonitrile
Materials:
-
2-Fluorobenzonitrile
-
Potassium borohydride (KBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1 mmol), potassium borohydride (0.17 g, 3 mmol), and copper(II) chloride (0.03 g, 0.25 mmol).
-
Add an 80% isopropanol solution (1.6 mL of isopropanol and 0.4 mL of water) to the flask.
-
Heat the reaction mixture to 60 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.
-
Once the reaction is complete, cool the mixture to 25 °C.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate (5 mL) to the residue and wash sequentially with water (1 mL) and saturated saline (1 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3]
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for its incorporation into complex molecules, enhancing their biological activity and pharmacokinetic properties.
Synthesis of Purine Derivatives for Neurological Disorders
This compound is utilized in the synthesis of purine analogs, such as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has shown anticonvulsant activity.[3][4] The general approach involves the nucleophilic substitution of a leaving group on the purine ring by the amine group of this compound.
Experimental Protocol: Synthesis of 9-(2-fluorobenzyl)-6-(substituted)-9H-purine
This protocol provides a general method for the reaction of this compound with a 6-chloropurine derivative, a common step in the synthesis of various biologically active purines.
Materials:
-
This compound
-
A 6-chloropurine derivative (e.g., 6-chloro-9H-purine)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., ethanol, dimethylformamide (DMF))
Procedure:
-
In a round-bottom flask, dissolve the 6-chloropurine derivative (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent.
-
Add the base (1.5-2 equivalents) to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 9-(2-fluorobenzyl)-6-(substituted)-9H-purine.
Synthesis of Spirohydantoins
This compound also serves as a precursor in the synthesis of spirohydantoins, a class of compounds with diverse biological activities. The synthesis of these complex structures often involves multi-step reaction sequences where the 2-fluorobenzyl moiety is incorporated to modulate the pharmacological profile of the final molecule.[3][4]
Safety and Handling
This compound is a corrosive and combustible liquid that requires careful handling in a well-ventilated area, preferably a fume hood.[2][4]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[4]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[4]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a versatile and valuable reagent for researchers and scientists in the field of drug development and organic synthesis. Its unique properties, stemming from the strategic placement of a fluorine atom, make it an ideal starting material for the creation of novel compounds with significant therapeutic potential. The detailed protocols and safety information provided in this guide are intended to facilitate its effective and safe use in the laboratory, ultimately contributing to the advancement of pharmaceutical research and development.
References
molecular weight of 2-Fluorobenzylamine
An In-depth Technical Guide to 2-Fluorobenzylamine
This guide provides a comprehensive overview of this compound (2-FBA), a versatile chemical intermediate with significant applications in pharmaceutical development, organic synthesis, and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
This compound is a substituted benzylamine featuring a fluorine atom at the ortho position of the benzene ring. This substitution imparts unique physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 125.14 g/mol | [2][3][4][5] |
| Molecular Formula | C₇H₈FN | [1][2][6] |
| CAS Number | 89-99-6 | [1][2][3][6][7] |
| Appearance | Colorless to light yellow/orange liquid | [1] |
| Density | 1.095 g/mL at 25 °C | [3][4][7] |
| Boiling Point | 73-75 °C / 13 mmHg | [1][3][4][7] |
| Refractive Index | n20/D 1.517 | [3][4][7] |
| InChI Key | LRFWYBZWRQWZIM-UHFFFAOYSA-N | [3][4][6] |
| SMILES | NCc1ccccc1F | [3][4] |
Applications in Research and Development
The presence of a fluorine atom enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making fluorinated compounds like 2-FBA highly desirable in drug discovery.[8]
-
Pharmaceutical Synthesis : this compound is a key intermediate in the synthesis of various biologically active molecules and Active Pharmaceutical Ingredients (APIs).[1][9] It has been utilized in the creation of anticonvulsants, such as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, and in the development of antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), which are explored for treating obesity and anxiety.[4][7]
-
Agrochemicals : It serves as a building block in the development of modern herbicides and pesticides.[1]
-
Materials Science : The compound is used in synthesizing high-performance polymers and coatings, where the fluorine atom contributes to enhanced thermal stability and chemical resistance.[1][10] It is also explored for creating materials used in organic electronics like OLEDs.[10]
Caption: Logical diagram illustrating this compound as a key intermediate.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research.
Synthesis of this compound
A common method for synthesizing this compound is through the reduction of 2-fluorobenzonitrile.[7][11]
Protocol: Reduction of 2-Fluorobenzonitrile [7]
-
Reaction Setup : To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (1 mmol), potassium borohydride (KBH₄, 3 mmol), and copper(II) chloride (CuCl₂, 0.25 mmol).
-
Solvent Addition : Add 2 mL of an 80% isopropanol solution (1.6 mL isopropanol and 0.4 mL water) to the flask.
-
Reaction Conditions : Heat the mixture at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature (25 °C). Remove the solvent under reduced pressure.
-
Extraction : Add 5 mL of ethyl acetate to the residue. Wash the organic layer sequentially with water (1 mL) and saturated brine (1 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound product.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum of an amine will show characteristic signals. The protons on the carbon adjacent to the nitrogen (-CH₂-) typically appear deshielded in the range of 2.3-3.0 ppm.[12] The amine protons (-NH₂) produce a signal between 0.5-5.0 ppm, which can be broad and its position is concentration-dependent.[12] The aromatic protons will appear further downfield. Adding D₂O will cause the -NH₂ signal to disappear, confirming its presence.[12]
-
¹³C NMR Spectroscopy : Carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and typically appear in the 10-65 ppm region of the spectrum.[12]
-
IR Spectroscopy : Primary amines like 2-FBA show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[12]
-
Mass Spectrometry : According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] this compound, with one nitrogen atom and a molecular weight of approximately 125, is consistent with this rule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound 96 89-99-6 [sigmaaldrich.com]
- 4. 2-フルオロベンジルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 96 89-99-6 [sigmaaldrich.com]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
- 7. This compound | 89-99-6 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Synthesis of 2-Fluorobenzylamine from 2-Fluorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 2-fluorobenzylamine, a key intermediate in pharmaceutical and agrochemical research, from 2-fluorobenzonitrile. The focus of this document is on the reduction of the nitrile functionality. Both catalytic hydrogenation and chemical hydride reduction methods are explored in detail. This guide includes summaries of quantitative data, detailed experimental protocols for key methodologies, and visual representations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, with its structure being a common motif in a variety of biologically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making its efficient synthesis a topic of considerable interest. The most direct and common precursor for the synthesis of this compound is 2-fluorobenzonitrile. The conversion of the nitrile group to a primary amine is a fundamental transformation in organic chemistry, and several methods have been developed to achieve this with high efficiency and selectivity.
This guide will delve into the core methodologies for this transformation, providing researchers with the necessary information to select and perform the most suitable synthesis for their specific needs. The primary methods covered are:
-
Catalytic Hydrogenation: Utilizing heterogeneous catalysts such as Raney® Nickel and Rhodium on Alumina under a hydrogen atmosphere.
-
Chemical Hydride Reduction: Employing powerful reducing agents like Lithium Aluminum Hydride (LAH) and Sodium Borohydride.
Synthetic Pathways and Methodologies
The reduction of 2-fluorobenzonitrile to this compound can be achieved through several distinct pathways. The choice of method often depends on factors such as available equipment, desired scale, and tolerance of other functional groups in the molecule.
Figure 1: Overview of synthetic pathways for the reduction of 2-fluorobenzonitrile.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles due to its high efficiency, scalability, and the generation of minimal waste. The reaction involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbon-nitrogen triple bond.
Raney® Nickel is a versatile and cost-effective catalyst for the hydrogenation of nitriles.[1] It is typically used as a slurry in a suitable solvent. The reaction is carried out under a hydrogen atmosphere, often at elevated pressure and temperature to achieve a reasonable reaction rate.
Rhodium on alumina is another effective catalyst for nitrile reduction.[2] It can offer high activity and selectivity, sometimes under milder conditions than those required for Raney® Nickel.
Chemical Hydride Reduction
Chemical hydride reduction offers an alternative to catalytic hydrogenation, particularly for smaller-scale syntheses where high-pressure hydrogenation equipment may not be readily available.
Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including nitriles.[3] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).
Sodium borohydride (NaBH₄) is a milder and safer reducing agent than LAH.[4] While it does not typically reduce nitriles on its own, its reactivity can be enhanced by the addition of a transition metal salt, such as cobalt(II) chloride.
Data Presentation
The following tables summarize the quantitative data for the different synthetic methods.
Table 1: Comparison of Catalytic Hydrogenation Methods
| Catalyst | Hydrogen Pressure | Temperature | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Raney® Nickel | 10-50 bar | 50-100 °C | Methanol/Ammonia | 4-12 h | 85-95 | >98 | [5] |
| 5% Rh/Al₂O₃ | 10-40 bar | 25-80 °C | Ethanol | 2-8 h | 95.2 | 99.1 | [5] |
Table 2: Comparison of Chemical Hydride Reduction Methods
| Reagent | Co-reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| LiAlH₄ | - | Diethyl Ether / THF | Reflux | 4-12 h | High | [3][6] |
| NaBH₄ | CoCl₂ | Methanol | Room Temp. | 1-3 h | Good to Excellent | [4] |
Experimental Protocols
General Experimental Workflow
The general workflow for the synthesis of this compound from 2-fluorobenzonitrile is depicted below.
Figure 2: General experimental workflow for the synthesis.
Protocol 1: Catalytic Hydrogenation using Rhodium on Alumina
This protocol is based on the data presented in patent EP1114809A1.[5]
Materials:
-
2-Fluorobenzonitrile
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Ethanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 2-fluorobenzonitrile (1.0 eq) and ethanol as the solvent.
-
Carefully add 5% Rhodium on Alumina catalyst (typically 1-5 mol% relative to the substrate).
-
Seal the autoclave and purge with nitrogen gas several times to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 4 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure to yield the final product with a purity of 99.1% and a yield of 95.2%.[5]
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LAH)
This protocol is a general procedure for the LAH reduction of nitriles.[3][6]
Materials:
-
2-Fluorobenzonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LAH (1.0-1.5 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Dissolve 2-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally by the dropwise addition of water (3x mL).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Signaling Pathways and Logical Relationships
The reduction of a nitrile to a primary amine via catalytic hydrogenation involves a series of surface-mediated steps.
Figure 3: Simplified signaling pathway for catalytic hydrogenation of a nitrile.
Conclusion
The synthesis of this compound from 2-fluorobenzonitrile is a well-established transformation with several reliable methods available to researchers. Catalytic hydrogenation using Rhodium on Alumina offers high yields and purity, making it an attractive option for larger-scale synthesis.[5] For smaller-scale applications or where high-pressure equipment is not available, chemical reduction with reagents like Lithium Aluminum Hydride provides a robust alternative. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available resources, and safety considerations. This guide provides the foundational knowledge and detailed protocols to enable scientists and drug development professionals to successfully synthesize this important building block.
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 5. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorobenzylamine has emerged as a critical and versatile building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features, namely the presence of a fluorine atom on the benzene ring, impart advantageous properties to target molecules, including enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. This in-depth technical guide explores the primary applications of this compound, providing a comprehensive overview of its use in the synthesis of anticonvulsant agents, melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, and herbicidal compounds. Detailed experimental protocols for key synthetic transformations, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate its application in contemporary research and development.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to modulate their physicochemical and biological properties. This compound, with its reactive amino group and fluorinated aromatic ring, serves as an invaluable synthon for introducing the 2-fluorobenzyl moiety into a diverse range of molecular scaffolds. This guide will delve into the practical applications of this compound, highlighting its role in the synthesis of compounds with significant therapeutic and agricultural potential.
Pharmaceutical Applications
This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its ability to participate in diverse chemical reactions makes it a valuable component in the creation of novel drug candidates.[2]
Synthesis of Anticonvulsant Agents: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine
This compound is a crucial starting material in the synthesis of the anticonvulsant drug, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.[2] The synthesis involves the alkylation of a purine derivative with this compound.
A mixture of 6-chloro-9H-purine (1.54 g, 10 mmol) and this compound (1.25 g, 10 mmol) in n-butanol (50 mL) containing triethylamine (1.5 mL, 11 mmol) is heated at reflux for 4 hours. The solvent is then removed under reduced pressure. The residue is subsequently treated with a solution of methylamine in ethanol (33%, 25 mL) in a sealed tube and heated at 100°C for 16 hours. After cooling, the solvent is evaporated, and the resulting solid is purified by chromatography to yield 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | 6-chloro-9H-purine, this compound | Triethylamine, Methylamine in Ethanol | n-Butanol, Ethanol | 4 h (alkylation), 16 h (amination) | Reflux, 100°C | Not explicitly found |
Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Substituted Spirohydantoins
This compound is utilized in the synthesis of substituted spirohydantoins, which act as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1).[3] These compounds are of interest for the treatment of obesity and other metabolic disorders. The synthesis involves the reaction of this compound with a spirohydantoin core structure.
dot
Caption: MCH-R1 Signaling Pathway and Antagonist Action.
A detailed experimental protocol for a specific spirohydantoin was not fully available in the searched literature. However, a general approach involves the multi-step synthesis of a spirohydantoin core followed by N-alkylation with 2-fluorobenzyl bromide (prepared from this compound).
| Compound Class | General Synthetic Strategy | Key Reagents |
| Spirohydantoin MCH-R1 Antagonists | Multi-step synthesis of a spiro-cyclic core, followed by N-alkylation. | 2-Fluorobenzyl bromide, spiro-cyclic precursor, base. |
Agrochemical Applications
This compound and its derivatives also find application in the agrochemical industry, particularly in the synthesis of herbicides. The presence of the fluorobenzyl group can enhance the efficacy and selectivity of the herbicidal compounds.
Synthesis of Herbicidal Pyrazole Derivatives
While a specific protocol using this compound was not detailed, the synthesis of analogous fluorinated pyrazole herbicides provides a representative workflow. These syntheses often involve the reaction of a pyrazole intermediate with a fluorinated benzyl halide.
dot
Caption: General workflow for herbicide synthesis and screening.
| Herbicide Class | General Synthetic Approach | Key Intermediates |
| Pyrazole Derivatives | N-alkylation of a pyrazole core. | 2-Fluorobenzyl halide, substituted pyrazole. |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. Its utility in constructing complex molecules with enhanced biological activity has been demonstrated in the synthesis of anticonvulsants and MCH-R1 antagonists. The synthetic protocols and workflows presented in this guide, along with the summarized data, provide a solid foundation for researchers and scientists to leverage the unique properties of this compound in their own synthetic endeavors. Further exploration of its reactivity and application in novel synthetic methodologies will undoubtedly continue to expand its importance in the field of organic chemistry.
References
A Comprehensive Technical Review of 2-Fluorobenzylamine
Abstract: This technical guide provides a comprehensive literature review of 2-Fluorobenzylamine (CAS No: 89-99-6), a pivotal fluorinated building block in modern organic and medicinal chemistry. This document details its physicochemical properties, spectroscopic profile, and established synthetic methodologies. Emphasis is placed on its critical role as a versatile intermediate in the development of pharmaceuticals, particularly for neurological disorders, as well as its applications in the synthesis of agrochemicals and advanced materials. The guide includes detailed experimental protocols, quantitative data summarized in tabular format, and graphical workflows to illustrate key synthetic and developmental processes, serving as an in-depth resource for researchers, chemists, and professionals in drug discovery.
Introduction
This compound is a substituted aromatic amine that has garnered significant attention as a valuable intermediate in various fields of chemical synthesis. The incorporation of a fluorine atom onto the benzene ring at the ortho-position profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a highly desirable precursor for creating complex, biologically active molecules.[1]
In pharmaceutical development, fluorine substitution is a well-established strategy to enhance the pharmacological profile of drug candidates, including improving binding affinity to target proteins and increasing bioavailability.[2] this compound serves as a key starting material for a range of therapeutics, most notably in the development of anticonvulsants and antagonists for neurological receptors.[3][4] Beyond pharmaceuticals, its utility extends to the synthesis of fine chemicals, modern agrochemicals, and the development of specialized polymers and coatings.[1][5] This review consolidates the available technical data, synthetic protocols, and applications of this compound to serve as a detailed guide for scientific professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in the tables below. This data is critical for its handling, reaction planning, and analytical identification.
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 89-99-6 | |
| Molecular Formula | C₇H₈FN | [6] |
| Molecular Weight | 125.14 g/mol | |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 73-75 °C at 13 mmHg | |
| Density | 1.095 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.517 | |
| Flash Point | 67 °C (152.6 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Characteristic Peaks / Shifts | References |
| ¹H NMR (in CDCl₃) | δ ≈ 7.44 - 6.88 ppm (m, 4H, Ar-H)δ ≈ 3.88 ppm (s, 2H, CH₂)δ ≈ 1.51 ppm (s, 2H, NH₂) | [3] |
| ¹³C NMR | δ ≈ 162-159 (d, C-F)δ ≈ 131-124 (m, Ar-C)δ ≈ 115 (d, Ar-C)δ ≈ 40-45 (CH₂) | [4] |
| IR Spectroscopy | ~3400-3250 cm⁻¹ (N-H stretch, primary amine)~3100-3000 cm⁻¹ (Ar C-H stretch)~1250-1200 cm⁻¹ (C-F stretch) | [7][8] |
| Mass Spectrometry (EI) | m/z 125 (M⁺, molecular ion)m/z 109 ([M-NH₂]⁺)m/z 96 ([M-NH₂-F+H]⁺) | [9][10] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 2-fluorobenzonitrile. This method provides good yields and utilizes readily available reagents.
Experimental Protocol 1: Reduction of 2-Fluorobenzonitrile
This protocol details a standard method for the nitrile reduction using potassium borohydride (KBH₄) and copper(II) chloride (CuCl₂).[11]
Reagents and Materials:
-
2-Fluorobenzonitrile
-
Potassium borohydride (KBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol (80% aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1 mmol), KBH₄ (0.17 g, 3 mmol), and CuCl₂ (0.03 g, 0.25 mmol).
-
Add 2.0 mL of an 80% isopropanol solution (1.6 mL of isopropanol and 0.4 mL of water) to the flask.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.
-
Upon completion, cool the mixture to room temperature (25 °C).
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate (5 mL) to the residue and wash sequentially with water (1 mL) and saturated brine (1 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, this compound.[11]
Applications in Synthesis and Drug Development
This compound is a cornerstone intermediate for synthesizing a variety of high-value molecules, particularly in the pharmaceutical industry.
Synthesis of Anticonvulsants
A notable application is in the synthesis of purine-based anticonvulsants. This compound was used to synthesize 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, a compound demonstrating significant anticonvulsant activity. The synthesis typically involves the alkylation of a purine derivative with this compound.
Experimental Protocol 2: Representative Synthesis of a 9-Benzylpurine Derivative
This protocol outlines a general, representative procedure for the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, based on common purine alkylation and substitution methodologies.
Reagents and Materials:
-
6-Chloro-9H-purine
-
This compound
-
Potassium carbonate (K₂CO₃) or similar base
-
N,N-Dimethylformamide (DMF)
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Step A: Alkylation. Dissolve 6-chloro-9H-purine (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Add this compound (1.1 eq) and stir the mixture at room temperature until TLC analysis indicates the consumption of the starting purine.
-
Pour the reaction mixture into ice water to precipitate the product, 6-chloro-9-(2-fluorobenzyl)-9H-purine. Filter, wash with water, and dry.
-
Step B: Amination. Suspend the product from Step A in ethanol. Add an excess of aqueous methylamine solution (e.g., 5 eq).
-
Heat the mixture at reflux in a sealed tube or under a condenser until the reaction is complete (monitored by TLC).
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.
Synthesis of MCH-R1 Antagonists
This compound has also been employed in the synthesis and structure-activity relationship (SAR) studies of spirohydantoin derivatives. These compounds act as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), a target for the treatment of obesity and anxiety.[1][12] The benzylamine moiety is incorporated into the hydantoin scaffold to explore its impact on binding affinity and functional activity.
General Drug Discovery Workflow
The role of this compound as a building block fits into a larger, logical workflow in drug discovery. It is used to generate a library of diverse compounds which are then screened for biological activity, leading to the identification and optimization of new drug candidates.
Biological Activity of Derivatives
The primary biological significance of this compound lies in the activity of the compounds derived from it.
| Derivative Class | Target / Activity | Therapeutic Area | References |
| 9-Benzyl-6-(methylamino)-purines | Anticonvulsant Activity | Neurology (Epilepsy) | [3] |
| Substituted Spirohydantoins | Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonist | Metabolic Disorders (Obesity), Neurology (Anxiety) | [1][12] |
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling.
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.
-
Precautionary Statements: P280 (wear protective equipment), P303+P361+P353 (skin contact procedure), P305+P351+P338 (eye contact procedure).
-
Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and appropriate respiratory protection are recommended.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique properties, conferred by the ortho-fluorine substituent, make it an essential building block for the synthesis of complex molecules with enhanced biological activity. The established synthetic routes are efficient, and its utility in producing compounds for significant therapeutic targets, such as epilepsy and metabolic disorders, underscores its importance. This guide provides a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their research and development endeavors.
References
- 1. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound(89-99-6) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H8FN | CID 66649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectrabase.com [spectrabase.com]
- 12. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). | Sigma-Aldrich [sigmaaldrich.com]
Theoretical Conformational Analysis of 2-Fluorobenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical conformational landscape of 2-Fluorobenzylamine. The presence of a flexible aminomethyl side chain and the influence of the ortho-fluoro substituent give rise to a complex potential energy surface with multiple stable conformers. Understanding the geometry, relative stability, and interconversion pathways of these conformers is crucial for applications in medicinal chemistry and materials science, where molecular shape and electrostatic interactions dictate biological activity and physical properties.
Conformational Landscape
Computational studies, primarily utilizing Density Functional Theory (DFT) and Møller-Plesset perturbation theory, have identified four stable conformers of this compound on its potential energy surface.[1] These conformers arise from the rotation around two key dihedral angles:
-
τ₁ (C₂-C₁-Cα-N): Defines the orientation of the aminomethyl group relative to the phenyl ring.
-
τ₂ (C₁-Cα-N-H): Describes the rotation of the amino group itself.
Of the four predicted conformers, two have been experimentally observed and characterized using rotational spectroscopy.[1]
Conformer I (Global Minimum): This is the most stable conformer, and its geometry is stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the ortho-fluorine atom (N-H···F).[1] In this conformation, the aminomethyl side chain is nearly perpendicular to the plane of the phenyl ring.[1]
Conformer II: This conformer is higher in energy by approximately 5 kJ mol⁻¹ compared to Conformer I.[1] In this arrangement, the amino group is oriented towards the ortho-hydrogen atom of the aromatic ring.[1] A notable feature of Conformer II is the presence of a tunneling motion between two equivalent positions of the amino group, which leads to a splitting of the rotational transitions observed in its microwave spectrum.[1] The energy barrier for this tunneling motion has been estimated to be approximately 8.0 kJ mol⁻¹.[1]
Quantitative Conformational Data
The following tables summarize the key quantitative data obtained from theoretical calculations for the two experimentally observed conformers of this compound.
| Conformer | Description | Relative Energy (kJ mol⁻¹) | Key Stabilizing Interaction |
| I | Global minimum; aminomethyl group nearly perpendicular to the phenyl ring. | 0.0 | Intramolecular N-H···F |
| II | Higher energy conformer; amino group oriented towards the ortho-hydrogen atom. | ≈ 5 | - |
Table 1: Relative Energies and Stabilizing Interactions of the Observed Conformers of this compound.
| Parameter | Conformer I (Predicted) | Conformer II (Predicted) |
| Energy Barrier for Tunneling (kJ mol⁻¹) | N/A | ≈ 8.0 |
Table 2: Tunneling Barrier for Conformer II of this compound.
Experimental and Computational Protocols
Computational Methodology
The theoretical conformational analysis of this compound was primarily conducted using ab initio and Density Functional Theory (DFT) calculations.
-
Geometry Optimization and Potential Energy Surface Scan: The complete potential energy surface was calculated at the B3LYP/6-311++G** level of theory.[1] This involved systematically varying the dihedral angles τ₁ and τ₂ to map out the energy landscape and identify all stable conformers and transition states.
-
Refined Energy Calculations: The geometries of the stable conformers identified at the B3LYP level were then re-optimized and their energies were calculated at a higher level of theory, MP2/6-311++G**, to provide more accurate relative energy differences.[1][2]
-
Software: While not explicitly stated in the primary reference, these types of calculations are typically performed using computational chemistry software packages such as Gaussian.
Experimental Methodology
The computational findings were validated through experimental studies using rotational spectroscopy.
-
Technique: Rotational spectroscopy in a free-jet expansion was employed to determine the rotational constants and observe the rotational transitions of the different conformers of this compound.[1]
-
Procedure: The sample was introduced into a high-vacuum chamber through a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures. This simplifies the resulting spectrum by reducing the number of populated rotational states. The cooled molecules were then subjected to microwave radiation, and the absorption frequencies corresponding to rotational transitions were measured with high precision. The presence of distinct sets of rotational constants confirmed the existence of two different conformers in the gas phase.[1]
Visualization of Conformational Pathways
The following diagrams illustrate the key concepts in the conformational analysis of this compound.
A simplified potential energy surface diagram of this compound.
Workflow for the theoretical conformational analysis of this compound.
References
An In-depth Technical Guide to the Safe Handling of 2-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for 2-Fluorobenzylamine, a key reagent in various synthetic applications, including the development of anticonvulsant agents.[1][2] Adherence to strict safety protocols is crucial when working with this corrosive compound to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is essential for designing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₈FN | [1][3] |
| Molecular Weight | 125.14 g/mol | [1][3] |
| CAS Number | 89-99-6 | [1][4] |
| EC Number | 201-957-9 | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Boiling Point | 73-75 °C at 13 mmHg | [1][2] |
| Density | 1.095 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.517 | [1] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [5][6] |
| Purity | >98.0% (GC)(T) |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its corrosive nature. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Combustible Liquid | Category 4 | H227: Combustible liquid. |
Signal Word: Danger[6]
Hazard Pictograms:
-
GHS05: Corrosion[6]
Section 3: Experimental Protocols
Detailed experimental protocols for the toxicological studies that form the basis of the hazard classifications are not publicly available in the provided Safety Data Sheets. These studies are typically conducted by the manufacturer and are considered proprietary information. The classification as corrosive (Category 1C) indicates that in studies, the substance caused skin corrosion with responses occurring after exposures between 1 hour and 4 hours, with observations lasting up to 14 days. Similarly, the classification for serious eye damage is based on results showing irreversible effects on the eye.
A general synthetic protocol for the reduction of 2-fluorobenzonitrile to this compound using potassium borohydride (KBH₄) and copper(II) chloride (CuCl₂) has been described.[2] This procedure involves reacting the starting material with the reducing agents in an 80% isopropanol solution at 60 °C for up to 8 hours.[2] Post-reaction, the product is worked up using ethyl acetate and purified.[2] Researchers should consult relevant literature for detailed and validated synthetic procedures and conduct a thorough risk assessment before undertaking any new experimental work.
Section 4: Safe Handling and Storage
Proper handling and storage procedures are paramount to minimize the risks associated with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][8]
-
Use explosion-proof equipment and take precautionary measures against static discharge.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8]
-
Respiratory Protection: If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor, mist, or gas.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Wash hands thoroughly after handling.[5]
-
Empty containers may retain product residue and can be dangerous.[5]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]
-
Store away from incompatible substances such as strong acids, strong oxidizing agents, and acid chlorides.[8][9]
-
Keep under an inert gas.
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | First-Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15-30 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| In case of skin contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get immediate medical aid.[5] Wash clothing before reuse.[5] |
| If inhaled | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen.[5] Do NOT use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5] |
| If swallowed | Do NOT induce vomiting.[5] Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[5] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[5][9]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated by thermal decomposition.[5][8] The liquid is combustible and containers may explode when heated.[5][8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Accidental Release Measures:
-
Evacuate personnel to a safe area.[8]
-
Wear appropriate personal protective equipment.[5]
-
Remove all sources of ignition.[5]
-
Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[5][9]
-
Provide ventilation.[5]
-
Prevent the product from entering drains.
Section 6: Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it with household waste.
Section 7: Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.
Caption: Logical workflow for handling this compound.
References
- 1. 邻氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 89-99-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound 96 89-99-6 [sigmaaldrich.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound(89-99-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
The Pivotal Role of 2-Fluorobenzylamine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 17, 2025 – 2-Fluorobenzylamine has emerged as a cornerstone scaffold in medicinal chemistry, providing a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties, conferred by the fluorine substituent, enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This technical guide offers an in-depth exploration of the applications of this compound in the development of novel therapeutics, targeting a range of diseases from neurological disorders to infectious diseases and cancer. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthetic utility, structure-activity relationships, and impact on pharmacology.
Anticonvulsant Agents: The Case of 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine
This compound is a key intermediate in the synthesis of potent anticonvulsant agents. A notable example is 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has demonstrated significant efficacy in preclinical models of epilepsy.
Quantitative Data: Anticonvulsant Activity
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |
| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | Rat (MES) | Oral | 2.5 ± 0.4 | Phenytoin | 20 ± 3 |
| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | Rat (MES) | Intraperitoneal | 1.7 ± 0.4 | Phenytoin | 10 ± 2 |
| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | Mouse (MES) | Oral | 14 ± 2 | Phenytoin | 22 ± 3 |
MES: Maximal Electroshock-induced Seizure
Experimental Protocols
Synthesis of 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine:
-
Step 1: Synthesis of 4-chloro-5-nitro-6-(2-fluorobenzylamino)pyrimidine. To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent, add this compound and a non-nucleophilic base. Stir the reaction mixture at room temperature until completion. Isolate the product by filtration and purify by recrystallization.
-
Step 2: Reduction of the nitro group. The product from Step 1 is dissolved in a suitable solvent and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with a chemical reducing agent (e.g., SnCl₂).
-
Step 3: Cyclization to form the purine ring. The resulting amino-pyrimidine is reacted with a source of one carbon, such as triethyl orthoformate, in the presence of an acid catalyst to form the purine ring system.
-
Step 4: Introduction of the methylamino group. The 6-chloro-9-(2-fluorobenzyl)purine intermediate is reacted with methylamine in a suitable solvent to yield the final product. Purify the compound using column chromatography.
Anticonvulsant Activity Screening (Maximal Electroshock-induced Seizure Model):
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A vehicle control group and a positive control group (phenytoin) are included.
-
Induction of Seizures: At a predetermined time after compound administration, seizures are induced by delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.
-
Endpoint Measurement: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The dose-response relationship is determined, and the ED₅₀ (the dose required to protect 50% of the animals from the tonic hindlimb extension) is calculated using probit analysis.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists for Obesity and Anxiety
This compound is a common structural motif in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a G protein-coupled receptor implicated in the regulation of appetite and mood. Antagonism of MCH-R1 is a promising strategy for the treatment of obesity and anxiety-related disorders.
Signaling Pathway of MCH-R1
Quantitative Data: MCH-R1 Antagonist Activity
| Compound Class | In Vitro Assay | IC₅₀ (nM) |
| Spirohydantoin Derivatives | MCH-R1 Binding Assay | 10 - 50 |
| Spirohydantoin Derivatives | Functional Assay (Ca²⁺) | 20 - 100 |
Experimental Protocols
Synthesis of Spirohydantoin MCH-R1 Antagonists:
-
Step 1: Formation of the hydantoin core. A substituted ketone is reacted with potassium cyanide and ammonium carbonate in a Bucherer-Bergs reaction to form the spirohydantoin core.
-
Step 2: N-Alkylation. The hydantoin nitrogen is alkylated with a suitable electrophile containing a leaving group (e.g., a bromide or tosylate) to introduce a side chain.
-
Step 3: Introduction of the 2-fluorobenzyl moiety. The other nitrogen of the hydantoin is reacted with 2-fluorobenzyl bromide or a similar electrophile in the presence of a base to yield the final spirohydantoin antagonist. Purification is typically performed by column chromatography.
In Vitro Evaluation of MCH-R1 Antagonists (Calcium Mobilization Assay):
-
Cell Culture: HEK293 cells stably expressing the human MCH-R1 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: The test compounds (this compound derivatives) are added to the wells at various concentrations and incubated for 30 minutes.
-
Agonist Stimulation: A fixed concentration of melanin-concentrating hormone (MCH) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium levels are measured by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors
This compound has been incorporated into potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2), a key regulator of GPCR signaling. Overactivity of GRK2 is implicated in heart failure, making it an attractive therapeutic target.
Quantitative Data: GRK2 Inhibition
| Compound Scaffold | GRK2 IC₅₀ (nM) | PKA IC₅₀ (µM) | ROCK1 IC₅₀ (µM) |
| Indazole-based with 2-fluorobenzylamide moiety | 130 | >100 | >100 |
Experimental Protocols
Synthesis of Indazole-based GRK2 Inhibitors:
-
Step 1: Amide coupling. 5-Aminoindazole is coupled with a protected carboxylic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA).
-
Step 2: Deprotection. The protecting group on the carboxylic acid is removed under appropriate conditions.
-
Step 3: Second amide coupling. The deprotected intermediate is then coupled with this compound using similar peptide coupling conditions to yield the final GRK2 inhibitor. The product is purified by preparative HPLC.
GRK2 Inhibition Assay (Kinase Activity Assay):
-
Assay Components: The assay is performed in a buffer containing purified recombinant GRK2 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: The this compound-containing inhibitors are added to the assay plate at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
Data Analysis: The IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Agents
Derivatives of this compound have demonstrated promising activity against a range of bacterial pathogens. The incorporation of this moiety into various heterocyclic scaffolds, such as quinazolines, has led to the discovery of new antimicrobial agents.
Quantitative Data: Antimicrobial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Quinazoline-based derivative | Staphylococcus aureus | 2.5 - 5.0 |
| Quinazoline-based derivative | Klebsiella pneumoniae | 2.5 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Synthesis of Quinazoline-based Antimicrobial Agents:
-
Step 1: Synthesis of the quinazolinone core. Anthranilic acid is reacted with an appropriate orthoester or acid chloride to form the initial quinazolinone ring.
-
Step 2: Functionalization of the quinazolinone. The quinazolinone core is functionalized, for example, by chlorination at the 4-position using phosphoryl chloride.
-
Step 3: Nucleophilic substitution with this compound. The 4-chloroquinazoline intermediate is reacted with this compound in the presence of a base to introduce the fluorobenzyl moiety. The final product is purified by recrystallization or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC):
-
Bacterial Strains: Standard laboratory strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are used.
-
Preparation of Inoculum: Bacterial colonies are suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cholinesterase Inhibitors for Alzheimer's Disease
This compound serves as a valuable synthon in the design of dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.
Experimental Workflow for Synthesis and Screening
Quantitative Data: Cholinesterase Inhibition
| Compound Class | Target Enzyme | IC₅₀ (µM) |
| 2-(ω-(N-(2-fluorobenzyl)amino)alkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxides | AChE | 1.5 - 10 |
| 2-(ω-(N-(2-fluorobenzyl)amino)alkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxides | BChE | 5 - 20 |
Experimental Protocols
Synthesis of 2-(ω-(N-(2-fluorobenzyl)amino)alkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxides:
-
Step 1: Alkylation of saccharin. Saccharin sodium salt is reacted with an appropriate α,ω-dibromoalkane in a suitable solvent such as DMF under reflux to yield the N-bromoalkylsaccharin intermediate.
-
Step 2: Nucleophilic substitution. The intermediate from Step 1 is then reacted with this compound in a solvent like DMSO at elevated temperature (e.g., 60°C).
-
Step 3: Purification. The final product is purified by silica gel flash chromatography.
Cholinesterase Inhibition Assay (Ellman's Method):
-
Reagents: Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified AChE or BChE enzyme.
-
Assay Procedure: The assay is performed in a 96-well plate. The enzyme, inhibitor (this compound derivative) at various concentrations, and DTNB are pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCh or BTCh).
-
Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition is determined for each inhibitor concentration. The IC₅₀ value is calculated from the dose-response curve.
Conclusion
This compound is an undeniably valuable and versatile building block in medicinal chemistry. Its incorporation into a wide range of molecular scaffolds has led to the development of potent and selective modulators of various biological targets. The examples provided in this guide highlight its significant contributions to the fields of neurology, metabolic diseases, infectious diseases, and oncology. Future research will undoubtedly continue to leverage the advantageous properties of this compound to design the next generation of innovative therapeutics.
The Impact of Fluorine Substitution on Benzylamine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties and relatively small size allow for the fine-tuning of a molecule's physicochemical characteristics, including reactivity, basicity, and metabolic stability. This technical guide provides an in-depth analysis of the role of fluorine substitution on the reactivity of benzylamine, a common structural motif in pharmaceuticals. By examining the effects of fluorine placement at the ortho, meta, and para positions of the benzyl ring, we can elucidate the nuanced interplay of inductive and resonance effects on the amine's nucleophilicity and overall chemical behavior.
Physicochemical Properties: The Influence of Fluorine on Basicity (pKa)
The position of fluorine substitution on the benzyl ring significantly impacts the basicity of the benzylamine nitrogen, as reflected in its pKa value. The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering its pKa. This effect is most pronounced when the fluorine atom is in the ortho or para position, where it can exert both a strong inductive effect (-I) and a resonance effect (-M).
| Compound | pKa |
| Benzylamine | ~9.34 |
| 2-Fluorobenzylamine | Value not found in searched results |
| 3-Fluorobenzylamine | Value not found in searched results |
| 4-Fluorobenzylamine | ~9.01 (Predicted)[1] |
Note: While a predicted pKa for 4-fluorobenzylamine is available, experimentally determined and directly comparative pKa values for all three isomers under identical conditions were not found in the searched literature. The basicity of benzylamine is slightly higher than ammonia (pKb 4.75) with a pKb of 4.70.[2]
Synthesis of Fluorinated Benzylamines
The synthesis of ortho-, meta-, and para-fluorobenzylamines can be achieved through various established synthetic routes, most commonly involving the reduction of the corresponding fluorinated benzonitriles or the reductive amination of fluorinated benzaldehydes.
General Synthetic Workflow: Reductive Amination
A versatile and widely used method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the amine.
Caption: General workflow for the reductive amination of fluorobenzaldehydes.
Experimental Protocols
Synthesis of this compound via Reduction of 2-Fluorobenzonitrile:
-
Materials: 2-Fluorobenzonitrile, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, suitable solvent (e.g., diethyl ether, ethanol), workup reagents.
-
Procedure (Illustrative, based on general reduction methods):
-
In a flame-dried round-bottom flask under an inert atmosphere, a solution of 2-fluorobenzonitrile in an anhydrous solvent is prepared.
-
The reducing agent (e.g., LiAlH₄) is added portion-wise at a controlled temperature (typically 0 °C).
-
The reaction mixture is stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
The reaction is carefully quenched, followed by an aqueous workup to remove inorganic salts.
-
The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.[3][4]
-
Synthesis of 3-Fluorobenzylamine from 3-Fluorobenzaldehyde:
-
Materials: 3-Fluorobenzaldehyde, ammonia or an ammonium salt, a reducing agent (e.g., sodium borohydride, hydrogen and a catalyst), and a suitable solvent (e.g., methanol, ethanol).[5][6]
-
Procedure (Illustrative, based on reductive amination):
-
3-Fluorobenzaldehyde is dissolved in a suitable solvent containing ammonia or an ammonium salt.
-
The mixture is stirred to allow for the formation of the corresponding imine.
-
A reducing agent is added to the reaction mixture.
-
The reaction is monitored for completion.
-
Standard aqueous workup and purification procedures are followed to isolate the 3-fluorobenzylamine.[7][8]
-
Synthesis of 4-Fluorobenzylamine via Reductive Amination:
-
Materials: 4-Fluorobenzaldehyde, ammonia, hydrogen gas, nano nickel catalyst, methanol.[9]
-
Procedure (based on a patented method):
-
4-Fluorobenzaldehyde, methanol, and a nano nickel catalyst are charged into an autoclave.
-
Liquefied ammonia is introduced, and the reactor is pressurized with hydrogen.
-
The mixture is heated and stirred until the reaction is complete.
-
After cooling, the catalyst is removed by filtration, and the product is purified by distillation.[9]
-
Reactivity of Fluorinated Benzylamines: Nucleophilicity and Kinetic Studies
The nucleophilicity of the benzylamine nitrogen is a key determinant of its reactivity in many chemical transformations, including nucleophilic substitution and acylation reactions. The electron-withdrawing fluorine atom is expected to decrease the nucleophilicity of the amine. The magnitude of this effect will depend on the position of the fluorine atom and the nature of the electrophile.
A quantitative comparison of the reactivity of the different isomers can be achieved through kinetic studies. A common method involves monitoring the rate of reaction with a suitable electrophile, such as a substituted benzyl bromide or a chromophoric electrophile, using techniques like UV-Vis spectroscopy or NMR.
Illustrative Kinetic Study of a Nucleophilic Substitution (Sₙ2) Reaction
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. organic chemistry - Comparison of basic strength of benzylamine and ammonia - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. nbinno.com [nbinno.com]
- 4. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 5. 3-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, a potent anticonvulsant agent.[1] The synthesis is based on established literature methods, offering a reliable route for obtaining this compound for research and development purposes. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target molecule. Additionally, quantitative data from the synthesis is summarized, and a visual representation of the synthetic workflow is provided.
Introduction
9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, also known as BW A78U, is a novel anticonvulsant compound with significant potency against maximal electroshock-induced seizures in preclinical models.[1] Its unique purine-based structure distinguishes it from many commonly used anticonvulsants, presenting a valuable lead for the development of new antiepileptic drugs.[1] This document details a common and effective synthetic route to this compound, starting from 5-amino-4,6-dichloropyrimidine.
Synthesis Pathway
The synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine can be achieved through a multi-step process. The overall workflow involves the sequential construction of the purine ring system, followed by the introduction of the methylamino group.
Caption: Synthetic workflow for 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.
Experimental Protocols
Materials and Equipment
-
5-amino-4,6-dichloropyrimidine
-
This compound
-
1-butanol
-
Triethylorthoformate
-
Ethanesulfonic acid
-
40% Aqueous methylamine solution
-
Ethanol
-
Ethyl acetate
-
Sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware
-
Heating mantle and stirrer
-
Rotary evaporator
-
Melting point apparatus
Synthesis of 5-amino-4-chloro-6-((2-fluorobenzyl)amino)pyrimidine (3)
-
In a round-bottom flask, combine 5-amino-4,6-dichloropyrimidine (2) and this compound in 1-butanol.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization to yield diaminopyrimidine 3.
Synthesis of 6-chloro-9-(2-fluorobenzyl)-9H-purine (4)
-
Dissolve the synthesized 5-amino-4-chloro-6-((2-fluorobenzyl)amino)pyrimidine (3) in triethylorthoformate.
-
Add a catalytic amount of ethanesulfonic acid to the solution.
-
Stir the mixture at ambient temperature for approximately 41 hours.
-
Remove the triethylorthoformate in vacuo.
-
Dissolve the residual solid in ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over magnesium sulfate and filter.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Wash the residue with cyclohexane to yield pure 6-chloropurine 4.
Synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine (1)
-
Dissolve the 6-chloro-9-(2-fluorobenzyl)-9H-purine (4) in ethanol.
-
Add 40% aqueous methylamine solution to the mixture.
-
Stir the reaction at ambient temperature.
-
Monitor the reaction until completion using TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1 | 5-amino-4-chloro-6-((2-fluorobenzyl)amino)pyrimidine (3) | 5-amino-4,6-dichloropyrimidine (2) | 82 | 220-223 |
| 2 | 6-chloro-9-(2-fluorobenzyl)-9H-purine (4) | 5-amino-4-chloro-6-((2-fluorobenzyl)amino)pyrimidine (3) | 95 | 97-99 |
| 3 | 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine (1) | 6-chloro-9-(2-fluorobenzyl)-9H-purine (4) | High | 151-153 |
| - | 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride | 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine (1) | 90 | 255-259 (eff.) |
Data sourced from Kelley et al., 1986.[1]
Characterization Data
The final product and intermediates should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm their identity and purity.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
Reactions involving heating should be conducted with appropriate caution to prevent fires and burns.
References
Application of 2-Fluorobenzylamine in Spirohydantoin Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of spirohydantoins incorporating a 2-fluorobenzyl moiety. The inclusion of the 2-fluorobenzyl group, facilitated by the use of 2-fluorobenzylamine or its derivatives, is a strategic approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity. Spirohydantoins are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.
Introduction
Spirohydantoins, characterized by a spiran atom shared between a hydantoin ring and another cyclic system, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, anticancer, and enzyme inhibitory properties. The strategic incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic profiles.[1] The 2-fluorobenzyl group, in particular, can introduce favorable properties due to the high electronegativity and small size of the fluorine atom.
This application note focuses on the synthesis of N-substituted spirohydantoins where the 2-fluorobenzyl group is attached to one of the nitrogen atoms of the hydantoin core. A common and effective method to achieve this is through the N-alkylation of a pre-synthesized spirohydantoin scaffold. The synthesis of the parent spirohydantoin can be accomplished via the well-established Bucherer-Bergs reaction.[2][3][4]
Synthetic Strategy
The synthesis of a 2-fluorobenzyl-substituted spirohydantoin, for instance, 2'-fluorobenzyl-spiro[cyclohexane-1,5'-hydantoin], can be envisioned in a two-step process. First, the synthesis of the spirohydantoin core, spiro[cyclohexane-1,5'-hydantoin], from cyclohexanone via the Bucherer-Bergs reaction. Second, the selective N-alkylation of the spirohydantoin with 2-fluorobenzyl bromide.
References
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: 2-Fluorobenzylamine in the Synthesis of PET Radiotracers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of fluorobenzylamine derivatives, specifically focusing on the synthesis and application of 4-[¹⁸F]fluorobenzylamine as a versatile building block for the preparation of Positron Emission Tomography (PET) radiotracers. The methodologies and data presented are intended to guide researchers in the development of novel radiolabeled compounds for molecular imaging.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new diagnostic and therapeutic agents. Fluorine-18 is a commonly used radionuclide for PET due to its favorable physical and chemical properties, including a convenient half-life of 109.7 minutes.
Fluorobenzylamine moieties are incorporated into various biologically active molecules to serve as targets for ¹⁸F-labeling. While direct radiofluorination of complex molecules can be challenging, the use of radiolabeled building blocks, such as [¹⁸F]fluorobenzylamines, offers a more robust and versatile approach. This document details the synthesis of 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA) and its subsequent application in the preparation of thiol-reactive prosthetic groups for labeling peptides and oligonucleotides.
Synthesis of 4-[¹⁸F]Fluorobenzylamine ([¹⁸F]FBA)
A notable method for the synthesis of 4-[¹⁸F]fluorobenzylamine involves the reduction of 4-[¹⁸F]fluorobenzonitrile ([¹⁸F]FBN). This can be achieved using transition metal-assisted sodium borohydride reduction. An adaptation of this method using a borohydride exchange resin (BER) is also a viable option, particularly for automated synthesis modules.[1]
Experimental Protocol: Synthesis of 4-[¹⁸F]FBA
Materials:
-
4-Cyanobenzaldehyde
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
[¹⁸F]Fluoride
-
Acetonitrile (CH₃CN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium borohydride (NaBH₄) or Borohydride Exchange Resin (BER)
-
Transition metal catalyst (e.g., Nickel(II) chloride)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride in target water is transferred to a reaction vessel containing Kryptofix 2.2.2 and potassium carbonate in acetonitrile. The mixture is heated under a stream of nitrogen to azeotropically remove the water.
-
Radiofluorination: A solution of the precursor, 4-cyanobenzaldehyde, in anhydrous DMSO is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated to synthesize 4-[¹⁸F]fluorobenzonitrile ([¹⁸F]FBN).
-
Purification of [¹⁸F]FBN: The crude [¹⁸F]FBN is purified using a solid-phase extraction cartridge.
-
Reduction to [¹⁸F]FBA: The purified [¹⁸F]FBN is then subjected to reduction.
-
Method A (Sodium Borohydride): The [¹⁸F]FBN is reacted with sodium borohydride in the presence of a transition metal catalyst.
-
Method B (Borohydride Exchange Resin): The [¹⁸F]FBN is passed through a column containing a borohydride exchange resin.
-
-
Hydrolysis and Neutralization: The reaction mixture is treated with hydrochloric acid to hydrolyze any intermediate imines, followed by neutralization with sodium hydroxide.
-
Final Purification: The final product, 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA), is purified by HPLC.
Application of 4-[¹⁸F]FBA in the Synthesis of Thiol-Reactive Prosthetic Groups
[¹⁸F]FBA serves as a valuable precursor for the synthesis of prosthetic groups that can be used to label biomolecules containing thiol groups, such as peptides and oligonucleotides. Two such prosthetic groups are 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) and 4-[¹⁸F]fluorobenzylamidopropionyl maleimide ([¹⁸F]FBAPM).[1]
Experimental Protocol: Synthesis of [¹⁸F]FBBA and [¹⁸F]FBAPM
1. Synthesis of 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA):
-
Acylation: 4-[¹⁸F]FBA is reacted with bromoacetyl bromide in an appropriate solvent.
-
Purification: The resulting [¹⁸F]FBBA is purified by HPLC.
2. Synthesis of 4-[¹⁸F]fluorobenzylamidopropionyl maleimide ([¹⁸F]FBAPM):
-
Amide Coupling: 4-[¹⁸F]FBA is coupled with a maleimide-containing carboxylic acid derivative using a suitable coupling agent.
-
Purification: The final product, [¹⁸F]FBAPM, is purified by HPLC.
Quantitative Data Summary
| Radiotracer/Prosthetic Group | Precursor | Radiochemical Yield (RCY) | Reference |
| 4-[¹⁸F]Fluorobenzylamine ([¹⁸F]FBA) | 4-[¹⁸F]Fluorobenzonitrile | Not explicitly stated, but serves as an intermediate | [1] |
| 4-[¹⁸F]Fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) | 4-[¹⁸F]Fluorobenzylamine | 75% | [1] |
| 4-[¹⁸F]Fluorobenzylamidopropionyl maleimide ([¹⁸F]FBAPM) | 4-[¹⁸F]Fluorobenzylamine | 55% | [1] |
Synthesis of a 2-Fluorobenzyl Derivative PET Radiotracer: [¹⁸F]PPY2
While not a direct synthesis from 2-fluorobenzylamine, the development of [¹⁸F]PPY2, a highly affine 2-fluorobenzyl derivative for imaging the adenosine A₂A receptor, provides valuable insights into the synthesis of such compounds. The radiosynthesis is achieved via an alcohol-enhanced copper-mediated procedure starting from the corresponding boronic acid pinacol ester precursor.[2]
Experimental Protocol: Synthesis of [¹⁸F]PPY2
Materials:
-
Boronic acid pinacol ester precursor of PPY2
-
[¹⁸F]Tetrabutylammonium fluoride ([¹⁸F]TBAF)
-
Copper catalyst
-
n-Butanol (n-BuOH)
-
Dimethylacetamide (DMA)
-
Water
-
HPLC system
Procedure:
-
Preparation of the [¹⁸F]Fluoride Complex: Anhydrous [¹⁸F]TBAF complex in n-BuOH is prepared.
-
Copper-Mediated Radiofluorination: A copper catalyst in DMA is added to the [¹⁸F]TBAF complex and stirred. The boronic acid pinacol ester precursor in DMA is then added, and the reaction mixture is heated.
-
Quenching: The reaction is quenched by the addition of water.
-
Purification: The crude product is purified by HPLC to yield [¹⁸F]PPY2.
Quantitative Data Summary
| Radiotracer | Precursor | Radiochemical Yield (RCY, EOB) | Molar Activity (EOS) | Total Synthesis Time | Reference |
| [¹⁸F]PPY2 | Boronic acid pinacol ester of PPY2 | 12 ± 4% | 50–80 GBq/µmol | 147 ± 17 min | [2] |
Visualization of Synthesis Workflows
Caption: Synthesis workflows for 4-[¹⁸F]FBA, derived prosthetic groups, and [¹⁸F]PPY2.
Conclusion
The use of fluorobenzylamine derivatives, particularly radiolabeled ones like 4-[¹⁸F]fluorobenzylamine, presents a robust and versatile platform for the development of novel PET radiotracers. The protocols and data summarized herein demonstrate the feasibility of synthesizing these building blocks and their subsequent application in labeling biologically relevant molecules. These approaches are critical for expanding the arsenal of PET radiotracers available for preclinical and clinical research, ultimately aiding in the advancement of molecular imaging and drug development.
References
- 1. Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation [mdpi.com]
Application Notes and Protocols for Reactions Involving 2-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for common synthetic transformations involving 2-fluorobenzylamine. This versatile building block is frequently utilized in medicinal chemistry and materials science due to the influence of the fluorine atom on molecular properties such as metabolic stability and binding affinity. The following sections detail procedures for N-acylation, Schiff base formation, and reductive amination.
N-Acylation of this compound
N-acylation is a fundamental reaction for converting primary amines into stable amide derivatives. This is a common step in drug synthesis and the creation of functional materials. The reaction typically involves an acylating agent, such as an acyl chloride or anhydride, and a base to neutralize the acidic byproduct.
Data Presentation: N-Acylation Reactions
| Product | Acylating Agent | Base/Catalyst | Solvent | Time | Temp. (°C) | Yield (%) | Reference Compound |
| N-(2-fluorobenzyl)benzamide | Benzoyl Chloride | Triethylamine | Dichloromethane | ~12 h | 0 to RT | ~85 | N-(4-fluorobenzyl)benzamide (70%)[1] |
| N-(2-fluorobenzyl)acetamide | Acetic Anhydride | None (Catalyst-free) | Neat or Water | 5-15 min | RT | >90 | Various anilines (91%)[2][3] |
| N-(2-fluorobenzyl)benzamide | 4-Formylbenzoic acid | Triethylamine / Isobutyl chloroformate | Chloroform | 12 h | 0 to RT | ~70 | N-(4-fluorobenzyl)benzamide[1] |
Experimental Protocol: Synthesis of N-(2-fluorobenzyl)benzamide
This protocol describes the synthesis of N-(2-fluorobenzyl)benzamide using benzoyl chloride as the acylating agent.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the solution.
-
Add benzoyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure N-(2-fluorobenzyl)benzamide.
Workflow for N-Acylation
References
Application Notes and Protocols for the Derivatization of 2-Fluorobenzylamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of 2-fluorobenzylamine, a versatile building block in medicinal chemistry. The strategic introduction of a fluorine atom on the benzylamine scaffold offers unique properties that can enhance the pharmacological profile of drug candidates, including metabolic stability and binding affinity.[1] This document outlines key derivatization strategies, providing experimental protocols and quantitative data to guide researchers in the synthesis of novel compounds for drug discovery programs.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of this compound to a wide array of carboxylic acids to explore structure-activity relationships (SAR). The use of coupling reagents is standard practice to facilitate this transformation under mild conditions.[2][3]
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a broad range of carboxylic acids, including those that are sterically hindered.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
To the stirring solution, add HATU (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/DCC-Mediated Amide Coupling
This method utilizes a carbodiimide coupling agent and is a cost-effective alternative to phosphonium- or uronium-based reagents.[4]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add this compound (1.1 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of EDC (1.2 equivalents) or DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Amide Coupling Reactions (Representative Examples)
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Fluoro-5-formylbenzoic acid | HATU | DIPEA | DMF | 12-24 | RT | 85-95 |
| Benzoic Acid | EDC/DMAP | - | DCM | 12-24 | RT | 80-90 |
| Acetic Acid | DCC/DMAP | - | DCM | 12 | RT | 75-85 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
Diagram of the Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl or substituted alkyl groups to the nitrogen of this compound. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by its reduction to the corresponding amine.[5][6][7][8]
Protocol: Reductive Amination with Sodium Cyanoborohydride
Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is effective for the in-situ reduction of imines in the presence of unreacted carbonyl compounds.[6][8]
Materials:
-
This compound
-
Aldehyde or Ketone (R¹R²C=O)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation (adjusting the pH to ~5-6).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Reductive Amination (Representative Examples)
| Carbonyl Partner | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | NaBH₃CN | MeOH | 12-24 | RT | 70-85 |
| Cyclohexanone | NaBH₃CN | MeOH | 12-24 | RT | 65-80 |
| Acetone | NaBH(OAc)₃ | DCE | 12 | RT | 70-80 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
Diagram of the Reductive Amination Workflow
Caption: General workflow for reductive amination.
Urea and Thiourea Formation
Urea and thiourea moieties are prevalent in bioactive compounds due to their ability to act as hydrogen bond donors and acceptors.[9][10] Derivatization of this compound as a urea or thiourea is a common strategy in drug design.
Protocol: Synthesis of N-(2-Fluorobenzyl)ureas
This protocol describes the reaction of this compound with an isocyanate.
Materials:
-
This compound
-
Isocyanate (R-N=C=O)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM.
-
Slowly add the isocyanate (1.05 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
If a precipitate forms, filter the solid product and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol: Synthesis of N-(2-Fluorobenzyl)thioureas
This method involves the reaction of this compound with an isothiocyanate.[1][11]
Materials:
-
This compound
-
Isothiocyanate (R-N=C=S)
-
Anhydrous Acetone or Ethanol
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous acetone or ethanol.
-
Add the isothiocyanate (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for 4-8 hours.[11]
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Quantitative Data for Urea and Thiourea Formation (Representative Examples)
| Reagent | Product Type | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Phenyl isocyanate | Urea | THF | 2-12 | RT | >90 |
| Phenyl isothiocyanate | Thiourea | Acetone | 4-8 | Reflux | 74[11] |
| 4-Methoxyphenyl isothiocyanate | Thiourea | Ethanol | 4 | Reflux | 85-95 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
Sulfonylation
The sulfonamide functional group is a key pharmacophore in a number of marketed drugs. The reaction of this compound with a sulfonyl chloride provides a straightforward route to N-(2-fluorobenzyl)sulfonamides.[12]
Protocol: Synthesis of N-(2-Fluorobenzyl)sulfonamides
This protocol describes the reaction of this compound with a sulfonyl chloride in the presence of a base.
Materials:
-
This compound
-
Sulfonyl chloride (R-SO₂Cl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM or MeCN.
-
Add triethylamine or pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data for Sulfonylation (Representative Examples)
| Sulfonyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzenesulfonyl chloride | Et₃N | DCM | 6-18 | RT | 85-95 |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 6-18 | RT | 90-98 |
| 2,3-Difluorobenzene-1-sulfonyl chloride | Et₃N | MeCN | 12 | RT | 80-90 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
Diagram of the Sulfonylation Workflow
Caption: General workflow for sulfonylation.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between an amine and an aryl halide or triflate.[13][14][15][16] This reaction is a powerful tool for the synthesis of N-aryl-2-fluorobenzylamines, which are important scaffolds in many biologically active molecules.
Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound. The choice of ligand is crucial and often needs to be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide or triflate (Ar-X, where X = Br, I, or OTf)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a reaction vessel, add the aryl halide or triflate (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for N-Arylation (Representative Examples)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-85 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 75-90 |
| 4-Trifluoromethylphenyl bromide | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | 65-80 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: A Scalable Protocol for the Synthesis of 2-Fluorobenzylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, scalable, and efficient protocol for the synthesis of 2-Fluorobenzylamine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The featured method is a one-pot reductive amination of 2-fluorobenzaldehyde, selected for its operational simplicity, high yield, and amenability to industrial scale-up. Alternative synthetic routes are also discussed and compared.
Introduction
This compound is a crucial building block in organic synthesis, notably in the preparation of biologically active molecules such as anticonvulsants and spirohydantoins. Its utility extends to the synthesis of advanced materials, including fluorinated polymers and materials for organic electronics.[2] The presence of the fluorine atom can significantly influence the physicochemical properties of the final compounds, enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, a robust and scalable synthesis of this intermediate is of high importance. This document outlines a detailed protocol for the multi-gram synthesis of this compound via reductive amination and compares it with other common synthetic strategies.
Overview of Synthetic Routes
Several methods for the synthesis of this compound have been reported. The primary routes start from either 2-fluorobenzonitrile or 2-fluorobenzaldehyde. A summary of these approaches is presented below.
| Route | Starting Material | Key Reagents & Conditions | Reported Yield | Scalability & Safety Considerations |
| Reductive Amination | 2-Fluorobenzaldehyde | 1. NH4OAc, NH3/MeOH, Raney Ni, H2 (50-120°C, 1-3 MPa) 2. Ammonium formate, catalyst | Not specified for 2-F, but analogous reactions are high-yielding. | Good scalability. Requires handling of hydrogen gas and pyrophoric catalysts. Use of ammonium formate can be a safer alternative to H2/catalyst. |
| Nitrile Reduction (Catalytic Hydrogenation) | 2-Fluorobenzonitrile | Raney Ni, H2, NH3, high pressure | ~67% (for 2,4-difluoro derivative)[3] | High pressure and temperature requirements. Use of flammable and explosive hydrogen and ammonia gas.[3] |
| Nitrile Reduction (Chemical) | 2-Fluorobenzonitrile | 1. KBH4, CuCl2, isopropanol/water, 60°C 2. LiAlH4 | Good for lab scale. | Use of expensive and hazardous reducing agents like LiAlH4 is not ideal for large-scale production.[3] KBH4/CuCl2 is a milder alternative. |
| From Benzyl Halide | 2-Fluorobenzyl chloride | NH3, benzene, 100°C, autoclave | 90% (for 2-chloro-6-fluoro derivative)[4] | Requires preparation of the benzyl halide precursor. Use of an autoclave for high-pressure ammonia reaction. |
Recommended Scalable Protocol: Reductive Amination of 2-Fluorobenzaldehyde
This protocol is adapted from procedures for similar fluorinated benzylamines and is optimized for scalability and safety.[5]
Materials and Equipment
-
Starting Material: 2-Fluorobenzaldehyde (purity >98%)
-
Reagents: Methanol (MeOH), Ammonium hydroxide (28-30% solution), Raney Nickel (50% slurry in water), Hydrogen gas (H2)
-
Equipment: High-pressure autoclave/hydrogenator equipped with a mechanical stirrer, temperature controller, and pressure gauge, filtration apparatus (e.g., Buchner funnel with Celite®), rotary evaporator.
Experimental Procedure
-
Reactor Setup: In a suitable high-pressure autoclave, add 2-fluorobenzaldehyde (e.g., 1.0 mol, 124.11 g).
-
Solvent and Amine Source: Add methanol (500 mL) and ammonium hydroxide solution (e.g., 2.0-3.0 mol equivalents).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel catalyst (5-10% by weight of the aldehyde). The catalyst should be washed with methanol prior to addition to remove water.
-
Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 1-3 MPa.
-
Heating and Stirring: Begin stirring and heat the mixture to 50-80°C. The reaction is typically complete within 3-6 hours, which can be monitored by the cessation of hydrogen uptake.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol. Caution: Do not allow the Raney Nickel to dry in the air as it is pyrophoric. Keep it wet with water or solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.
-
-
Purification: The resulting crude this compound can be purified by vacuum distillation (boiling point: 73-75 °C at 13 mmHg) to yield a colorless to light yellow liquid.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and explosive. All operations involving hydrogen should be conducted in a well-ventilated fume hood or a designated area for high-pressure reactions.
-
Raney Nickel: Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air. Handle it as a slurry and do not allow it to dry.
-
Ammonia: Ammonium hydroxide is corrosive and has a pungent odor. Handle it in a well-ventilated area.
-
Pressure: The reaction should be carried out in a vessel rated for the pressures and temperatures employed.
Visualizations
Experimental Workflow
Caption: Workflow for the Synthesis of this compound.
Key Parameter Relationships
Caption: Interplay of Key Parameters in Reductive Amination.
Conclusion
The reductive amination of 2-fluorobenzaldehyde presents a highly effective and scalable method for the synthesis of this compound. This protocol offers a balance of efficiency, operational simplicity, and scalability, making it suitable for both laboratory and industrial production. Careful consideration of safety protocols, particularly concerning the handling of hydrogen gas and Raney Nickel, is paramount for successful and safe implementation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-CHLORO-6-FLUOROBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
Application Note: Interpreting the 1H NMR Spectrum of 2-Fluorobenzylamine in CDCl3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a comprehensive guide to interpreting the ¹H NMR spectrum of 2-Fluorobenzylamine in deuterated chloroform (CDCl₃). This compound is a key building block in the synthesis of various pharmaceutical compounds, and a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.
Chemical Structure
This compound consists of a benzylamine core with a fluorine atom at the ortho position of the phenyl ring. The presence of the electronegative fluorine atom and the amine group influences the electronic environment of the protons, leading to a characteristic ¹H NMR spectrum.
Figure 1: Chemical Structure of this compound.
Predicted ¹H NMR Data
While experimental ¹H NMR data for this compound is available, it often lacks the detailed resolution of multiplicities and coupling constants necessary for a full interpretation.[1] To facilitate a comprehensive analysis, a plausible ¹H NMR dataset is presented below, based on typical chemical shifts and coupling constants for similar structural motifs. This data is intended for educational and illustrative purposes.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.35 | ddd | J(H-H) = 7.6, J(H-F) = 5.0, J(H-H) = 1.8 | 1H |
| H-4 | 7.25 | dddd | J(H-H) = 7.6, J(H-H) = 7.5, J(H-F) = 1.2, J(H-H) = 1.8 | 1H |
| H-3 | 7.12 | td | J(H-H) = 7.5, J(H-F) = 9.5 | 1H |
| H-5 | 7.05 | td | J(H-H) = 7.6, J(H-H) = 1.2 | 1H |
| -CH₂- | 3.90 | s | - | 2H |
| -NH₂ | 1.55 | s (broad) | - | 2H |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound in CDCl₃ can be divided into three main regions: the aromatic region (δ 7.0-7.4 ppm), the benzylic proton region (around δ 3.9 ppm), and the amine proton region (around δ 1.5 ppm).
-
Aromatic Protons (H-3, H-4, H-5, H-6): The four protons on the phenyl ring are chemically non-equivalent and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H-6: This proton is ortho to the fluorine atom and is expected to appear as a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho, ~7.6 Hz), the fluorine atom (~5.0 Hz), and H-4 (meta, ~1.8 Hz).
-
H-4: This proton is meta to the fluorine and is expected to be a complex multiplet, appearing as a doublet of doublet of doublets (ddd) due to couplings with H-3 and H-5 (ortho, ~7.5-7.6 Hz), and a smaller coupling to the fluorine atom (~1.2 Hz) and H-6 (para, very small and often not resolved).
-
H-3: This proton is ortho to the CH₂NH₂ group and meta to the fluorine. It is expected to be a triplet of doublets (td) due to coupling with H-4 (ortho, ~7.5 Hz) and the fluorine atom (~9.5 Hz).
-
H-5: This proton is para to the fluorine and ortho to H-4 and H-6. It is expected to be a triplet of doublets (td) due to coupling with H-4 and H-6 (ortho, ~7.6 Hz) and a smaller coupling to H-3 (meta, ~1.2 Hz).
-
-
Benzylic Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to the nitrogen atom and the aromatic ring. Due to the electronegativity of the nitrogen and the anisotropic effect of the phenyl ring, these protons are deshielded and appear as a singlet around 3.90 ppm. The protons of the primary amine do not typically cause splitting of the adjacent methylene protons due to rapid quadrupole relaxation of the nitrogen atom and proton exchange.
-
Amine Protons (-NH₂): The two protons of the primary amine group are exchangeable and often appear as a broad singlet.[2][3][4][5][6] Their chemical shift can vary depending on the concentration, solvent, and temperature, but is typically observed around 1.55 ppm in CDCl₃.[2][6] The broadness of the signal is a result of rapid chemical exchange with trace amounts of water or acid in the solvent.
Experimental Protocol
Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm.
-
Integrate the signals and determine the coupling constants.
Logical Workflow for Spectral Interpretation
References
proper storage and handling of 2-Fluorobenzylamine in a laboratory setting
Application Notes: Safe Handling and Storage of 2-Fluorobenzylamine
Introduction
This compound (CAS No. 89-99-6) is a versatile chemical intermediate utilized in pharmaceutical and agrochemical synthesis.[1][2][3] Its unique properties, derived from the fluorine atom on the benzene ring, make it a valuable building block in the development of novel drug candidates and advanced materials.[1][4] However, its hazardous nature necessitates strict adherence to proper storage and handling protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. This document provides detailed application notes and protocols for the safe handling of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a combustible, corrosive liquid that is colorless to light orange or yellow in appearance.[1][5] It is crucial to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Reference |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [3][6] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][7] |
| Boiling Point | 73-75 °C at 13 mmHg | [2][6] |
| Density | 1.095 g/mL at 25 °C | [2][6] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.517 | [2][6] |
| Storage Temperature | 2 to 8 °C | [1] |
Safety and Hazards
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][8] It is harmful if swallowed or inhaled.
Hazard Classifications:
-
GHS Pictogram: GHS05 (Corrosion)[5]
-
Hazard Statements: H314: Causes severe skin burns and eye damage.[5][8]
-
Storage Class Code: 8A - Combustible corrosive hazardous materials[5]
Incompatible Materials:
Experimental Protocols
1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Eye Protection: Chemical safety goggles compliant with EN 166 (Europe) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[11] A face shield should also be worn.
-
Hand Protection: Chemically resistant gloves such as nitrile or neoprene are required.[11] Regularly inspect gloves for any signs of degradation or perforation.
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing must be worn to prevent skin contact.[11] In case of potential splashing, an apron or chemical-resistant suit is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][11] If ventilation is inadequate or for large-scale operations, a NIOSH/MSHA approved respirator with an appropriate cartridge should be used.[11]
2. Storage Protocol
Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.
-
Storage Container: Keep the container tightly closed in a dry and well-ventilated place.[8][12][13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]
-
Storage Conditions: Store in a cool place, with a recommended temperature between 2 and 8 °C.[1] The storage area should be a designated corrosives area.[10][14]
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]
-
Ventilation: The storage area must be well-ventilated.[8]
3. Handling Protocol
Adherence to the following handling procedures is mandatory to prevent accidental exposure and contamination.
-
Work Area: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9][15]
-
Dispensing:
-
Ensure all necessary PPE is donned correctly.
-
Place the sealed container of this compound inside the chemical fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container.
-
Use a clean, dry pipette or syringe to transfer the desired amount of the liquid.
-
Avoid generating aerosols or splashes.
-
Immediately and securely reseal the container after dispensing.
-
-
Weighing:
-
If a precise mass is required, tare a clean, dry, and sealed container on an analytical balance.
-
Transfer the approximate volume of this compound into the tared container inside the fume hood.
-
Seal the container and carefully decontaminate its exterior surface.
-
Move the sealed container to the analytical balance for an accurate weight measurement.
-
-
Solution Preparation:
-
In a chemical fume hood, add the weighed or measured this compound to the desired solvent in a suitable flask.
-
The addition should be done slowly and with stirring to ensure proper mixing and to control any potential exothermic reactions.
-
Clearly label the prepared solution with the chemical name, concentration, date, and your initials.
-
4. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.[16]
-
Ensure you are wearing the appropriate PPE, including respiratory protection.[11]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[9][10] Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[9][12]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[13][14] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes.[8][13][16] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][14] Rinse mouth with water.[8][14] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.
-
5. Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.[13]
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[8][13]
Visual Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 89-99-6 [chemicalbook.com]
- 3. This compound 96 89-99-6 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. 邻氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 96 89-99-6 [sigmaaldrich.com]
- 7. This compound | 89-99-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. cdn.pfizer.com [cdn.pfizer.com]
Application Notes and Protocols: The Role of 2-Fluorobenzylamine in Agrochemical Synthesis
Introduction
2-Fluorobenzylamine is a key building block in the synthesis of a variety of biologically active molecules, finding significant application in the development of modern agrochemicals. The presence of the fluorine atom on the benzylamine moiety can significantly influence the physicochemical properties of the final compound, such as metabolic stability, binding affinity to target enzymes, and lipophilicity, which are critical for the efficacy and bioavailability of a pesticide. This document provides an overview of the use of this compound and its derivatives in the synthesis of agrochemicals, including detailed experimental protocols for the preparation of key intermediates and illustrative synthetic pathways.
While direct synthesis of a commercially named agrochemical starting from this compound is not extensively detailed in publicly available literature, its derivatives, such as 2,4-difluorobenzylamine and 2,4,6-trifluorobenzylamine, are well-documented as crucial intermediates. The protocols provided below are based on patented methodologies for the synthesis of these key fluorinated benzylamine intermediates, which are then utilized in the creation of active agrochemical ingredients.
I. Synthesis of Key Fluorinated Benzylamine Intermediates
The synthesis of fluorinated benzylamines is a critical first step in the development of many advanced agrochemicals. These intermediates provide the necessary structural motifs for interaction with biological targets in pests and weeds.
A. Synthesis of 2,4-Difluorobenzylamine
2,4-Difluorobenzylamine is a valuable intermediate for both pharmaceuticals and agrochemicals. A common synthetic route involves the halogenation of m-difluorobenzene followed by reaction with urotropine and subsequent hydrolysis.
Experimental Protocol: Synthesis of 2,4-Difluorobenzyl Chloride and subsequent conversion to 2,4-Difluorobenzylamine
This protocol is adapted from patented methodologies for the synthesis of 2,4-difluorobenzylamine.
Step 1: Synthesis of 2,4-Difluorobenzyl Chloride
-
Materials:
-
m-Difluorobenzene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (33%)
-
Zinc Chloride
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
-
Procedure:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 250 mL of THF, 35 g (1.17 mol) of paraformaldehyde, and 45 g (0.39 mol) of m-difluorobenzene.
-
Slowly add 200 mL (2.4 mol) of 33% concentrated hydrochloric acid to the stirred mixture.
-
Add 25 g (0.19 mol) of zinc chloride to the reaction mixture.
-
Slowly heat the mixture to reflux. The solids will gradually dissolve.
-
Maintain the reaction at reflux for 6 hours. Monitor the reaction progress by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the THF by vacuum distillation at 45°C.
-
Extract the remaining aqueous layer twice with 150 mL portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield a transparent liquid.
-
Purify the crude product by vacuum distillation, collecting the fraction at 60°C/10 mmHg to obtain 2,4-difluorobenzyl chloride.
-
Step 2: Synthesis of 2,4-Difluorobenzylamine
-
Materials:
-
2,4-Difluorobenzyl Chloride (from Step 1)
-
Urotropine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Ammonia solution
-
-
Procedure:
-
Dissolve the 2,4-difluorobenzyl chloride in ethanol.
-
Add an equimolar amount of urotropine to the solution and stir the mixture. A quaternary ammonium salt will precipitate.
-
Filter the precipitate and wash with ethanol.
-
Hydrolyze the quaternary ammonium salt by refluxing with concentrated hydrochloric acid for several hours.
-
After cooling, neutralize the reaction mixture with an ammonia solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-difluorobenzylamine.
-
Quantitative Data Summary
| Intermediate/Product | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 2,4-Difluorobenzyl Chloride | m-Difluorobenzene, Paraformaldehyde | Conc. HCl, ZnCl₂ | THF | 86.3 | 96.9 |
| 2,4-Difluorobenzylamine | 2,4-Difluorobenzyl Chloride, Urotropine | Conc. HCl | Ethanol | High | >95 |
Note: Yields and purity can vary based on reaction scale and purification methods.
Logical Relationship Diagram: Synthesis of 2,4-Difluorobenzylamine
Application Notes for 2-Fluorobenzylamine as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of 2-Fluorobenzylamine as an analytical reference standard in pharmaceutical and chemical analysis. This document outlines methodologies for purity determination, impurity profiling, and stability assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Physicochemical Properties
This compound is a versatile building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its utility as a reference standard is underpinned by its well-defined physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 89-99-6 | [1] |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 73-75 °C at 13 mmHg | [1] |
| Density | 1.095 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.517 | [1] |
| Purity (typical) | ≥98.0% (GC) |
Experimental Protocols
Purity Determination and Assay by HPLC
This method is suitable for the routine quantification and purity assessment of this compound. A reversed-phase HPLC method provides excellent resolution and sensitivity.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) |
| Gradient | 20:80 to 80:20 over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample, dissolve, and dilute to 25 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Data Analysis:
Calculate the purity of the this compound sample by comparing the peak area to the calibration curve generated from the working standard solutions.
Impurity Profiling by GC-MS
This method is designed for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Sample Preparation:
Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Analysis:
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization, assuming a response factor of 1 for all related substances.
Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the absolute purity of a reference standard without the need for a specific certified reference material of the analyte itself.[2][3][4][5]
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer an appropriate amount to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Expected ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.4 | m | 4H | Aromatic protons |
| ~3.8 | s | 2H | Benzylic CH₂ |
| ~1.6 | br s | 2H | NH₂ |
Stability Indicating Method and Forced Degradation Studies
To ensure the stability of this compound as a reference standard, forced degradation studies should be performed to identify potential degradation products and to develop a stability-indicating analytical method.[6]
Stress Conditions:
| Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 105 °C for 48 hours |
| Photostability | ICH Q1B conditions (UV and visible light) |
Analysis:
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Quantitative Data Summary
The following table summarizes the expected analytical data for a typical batch of this compound analytical reference standard.
| Analytical Test | Specification | Typical Result |
| Assay (HPLC) | ≥ 99.0% | 99.8% |
| Purity (qNMR) | Report Value | 99.7% |
| Individual Impurity (GC-MS) | ≤ 0.10% | < 0.05% |
| Total Impurities (GC-MS) | ≤ 0.5% | 0.15% |
| Water Content (Karl Fischer) | ≤ 0.2% | 0.08% |
| Residue on Ignition | ≤ 0.1% | < 0.05% |
Disclaimer: The provided protocols and data are intended as a guide. Method validation and optimization are required for specific applications and instrumentation.
References
- 1. 邻氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluorobenzylamine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzylamine is a versatile chemical intermediate that is increasingly finding application in the field of materials science. Its unique properties, derived from the presence of a fluorine atom on the benzene ring and a reactive amine group, make it a valuable precursor for the synthesis of advanced materials with tailored functionalities. The primary application of this compound in materials science is as a building block for organic cations used in the fabrication of perovskite solar cells, where it contributes to enhanced efficiency and stability. While its direct use in polymers and for surface modification is less documented, its derivatives play a significant role in these areas.
I. Application in Perovskite Solar Cells
This compound is a key precursor for the synthesis of 2-fluorobenzylammonium iodide (2-FBAI), an organic cation used as a passivating agent and a component in 2D/3D perovskite solar cell structures. The introduction of the fluorinated cation at the perovskite surface can passivate defects, reduce non-radiative recombination, and improve the overall device performance and stability.
Protocol 1: Synthesis of 2-Fluorobenzylammonium Iodide (2-FBAI)
This protocol describes the synthesis of 2-fluorobenzylammonium iodide from this compound.
Materials:
-
This compound (C₇H₈FN)
-
Hydroiodic acid (HI, 57 wt% in water)
-
Diethyl ether
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
Cool the solution in an ice bath while stirring.
-
Slowly add a stoichiometric amount (10 mmol) of hydroiodic acid dropwise to the cooled solution.
-
Continue stirring the reaction mixture in the ice bath for 2 hours.
-
After 2 hours, remove the ice bath and allow the solution to stir at room temperature for an additional 12 hours.
-
Remove the ethanol using a rotary evaporator.
-
The resulting precipitate is washed several times with diethyl ether to remove any unreacted starting materials.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Dry the product in a vacuum oven at 60°C for 24 hours.
Logical Relationship for 2-FBAI Synthesis:
Caption: Synthesis of 2-Fluorobenzylammonium Iodide.
Protocol 2: Fabrication of Perovskite Solar Cells with a 2-FBAI Passivation Layer
This protocol outlines the fabrication of a perovskite solar cell incorporating a 2-FBAI surface passivation layer.
Materials:
-
FTO-coated glass substrates
-
Zinc powder
-
2 M HCl solution
-
Deionized water, ethanol, isopropanol, acetone
-
SnO₂ nanoparticle solution
-
Perovskite precursor solution (e.g., FAPbI₃-based)
-
2-Fluorobenzylammonium iodide (2-FBAI) solution in isopropanol (e.g., 1 mg/mL)
-
Spiro-OMeTAD solution (hole transport material)
-
Chlorobenzene
-
Gold or silver for top electrode
-
Spin coater
-
Hotplate
-
Thermal evaporator
Experimental Workflow:
Caption: Perovskite Solar Cell Fabrication Workflow.
Procedure:
-
Substrate Cleaning: Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a SnO₂ nanoparticle solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds. Anneal the films at 150°C for 30 minutes in ambient air.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution (e.g., FAPbI₃) in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the films at 150°C for 10 minutes.
-
Surface Passivation with 2-FBAI: After the perovskite films have cooled to room temperature, spin-coat the 2-FBAI solution in isopropanol onto the perovskite layer at 4000 rpm for 30 seconds. Anneal the films at 100°C for 5 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the spiro-OMeTAD solution onto the 2-FBAI treated perovskite layer at 4000 rpm for 30 seconds.
-
Electrode Deposition: Deposit an 80 nm thick gold or silver top electrode by thermal evaporation through a shadow mask.
Quantitative Data
The performance of perovskite solar cells with and without the 2-FBAI passivation layer can be compared. The following table summarizes typical performance parameters. (Note: The following data is illustrative and based on typical improvements seen with similar fluorinated benzylammonium passivation agents. Actual results will vary based on specific experimental conditions.)
| Treatment | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| Control (without 2-FBAI) | 1.05 | 23.5 | 78.0 | 19.2 |
| With 2-FBAI Passivation | 1.12 | 24.1 | 81.5 | 22.0 |
II. Potential Applications in Fluorinated Polymers
While specific examples of polymers synthesized directly from this compound are not widely reported in the literature, its structure lends itself to being a monomer in the synthesis of certain types of fluorinated polymers, such as polyamides. The incorporation of the fluorobenzyl moiety could impart desirable properties to the polymer, including increased thermal stability, chemical resistance, and modified surface energy.
Conceptual Protocol: Synthesis of a Fluorinated Polyamide
This conceptual protocol describes how this compound could be used to synthesize a fluorinated polyamide.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Triethylamine (as an acid scavenger)
-
Methanol
Procedure:
-
In a dry, nitrogen-purged flask, dissolve the aromatic diacid chloride in anhydrous NMP containing LiCl.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound and triethylamine in anhydrous NMP.
-
Slowly add the this compound solution to the cooled diacid chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it with methanol and water, and dry it in a vacuum oven.
Logical Relationship for Polyamide Synthesis:
Caption: Conceptual Synthesis of a Fluorinated Polyamide.
III. Potential for Surface Modification
The amine group of this compound provides a reactive handle for grafting it onto surfaces that have been functionalized with appropriate groups (e.g., carboxylic acids, aldehydes, or epoxides). Such a modification would introduce the fluorophenyl group to the surface, which could alter its properties, such as increasing hydrophobicity and modifying its electronic characteristics.
Conceptual Protocol: Surface Modification of a Carboxyl-Terminated Surface
This conceptual protocol outlines a method for attaching this compound to a surface functionalized with carboxylic acid groups.
Materials:
-
Substrate with a carboxyl-terminated surface (e.g., a self-assembled monolayer of mercaptoundecanoic acid on gold)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Ethanol
Procedure:
-
Activate the carboxyl groups on the substrate by immersing it in a solution of EDC and NHS in PBS for 15-30 minutes.
-
Rinse the substrate with PBS and then ethanol to remove excess EDC and NHS.
-
Immediately immerse the activated substrate in a solution of this compound in ethanol.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinse the substrate thoroughly with ethanol to remove any non-covalently bound this compound.
-
Dry the modified substrate under a stream of nitrogen.
Conclusion
This compound serves as a valuable and strategic intermediate in materials science, primarily as a precursor for organic cations in high-performance perovskite solar cells. While its direct application in polymers and for surface modification is an area with potential for further exploration, the principles of polymer chemistry and surface functionalization suggest that it could be a useful building block for creating materials with enhanced thermal, chemical, and surface properties. The protocols provided herein offer a starting point for researchers interested in utilizing this compound and its derivatives in the development of new materials.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Fluorobenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Fluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark yellow or brown color. What causes this and how can I fix it?
A1: Discoloration in amines, especially aromatic amines like this compound, is commonly caused by air oxidation. Exposure to air and light can lead to the formation of colored impurities such as N-oxides and imines.
-
Solution: For minor discoloration, purification via vacuum distillation is highly effective at separating the volatile amine from non-volatile colored impurities. For significant discoloration, an initial acid-base extraction can help remove many impurities, followed by distillation for final purification. Always store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurities largely depend on the synthetic route. A common method is the reduction of 2-fluorobenzonitrile.[1][2] For this synthesis, you can expect:
-
Unreacted Starting Material: 2-fluorobenzonitrile.
-
Reaction Intermediates: Partially reduced species, such as the corresponding imine.
-
Solvent Residues: Solvents used in the reaction and workup, like isopropanol, ethanol, or ethyl acetate.[1]
-
Reagent Byproducts: Residual reducing agents or their salts.
-
Degradation Products: As mentioned in Q1, oxidation can lead to various colored impurities.
Q3: Which purification method is best for my crude this compound?
A3: The best method depends on the scale of your experiment and the nature of the impurities.
-
For removing non-volatile and colored impurities: Vacuum distillation is often the most straightforward and efficient method.
-
For separating from neutral or acidic impurities: An acid-base extraction is a highly effective and classic chemical method.[3][4]
-
For separating from structurally similar, neutral impurities: Column chromatography is the most powerful technique, though it requires careful optimization for basic compounds like amines.[5]
Troubleshooting Guides
Method 1: Vacuum Distillation
| Problem | Potential Cause(s) | Solution(s) |
| Bumping / Unstable Boiling | - Vacuum is too high for the bath temperature.- Lack of boiling chips or inadequate stirring.- Rapid heating. | - Gradually decrease the pressure or increase the temperature slowly.- Add fresh boiling chips or a magnetic stir bar.- Heat the distillation flask slowly and evenly. |
| Low Recovery / Yield | - Distillation temperature is too low.- Leaks in the vacuum system.- Product is co-distilling with a lower-boiling impurity. | - Ensure the bath temperature is sufficiently above the product's boiling point at the given pressure.- Check all joints and connections for proper sealing. Re-grease joints if necessary.- Collect fractions and analyze purity (e.g., by GC or TLC) to ensure clean separation. |
| Product is Still Colored | - A colored impurity has a similar boiling point.- Thermal decomposition is occurring at the distillation temperature. | - Consider a pre-purification step like an acid-base extraction.- Ensure the distillation is performed at the lowest possible pressure to reduce the required temperature. |
Method 2: Acid-Base Extraction
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion Formation at Interface | - Vigorous shaking of the separatory funnel.- Solutions are too concentrated. | - Gently swirl or invert the funnel instead of shaking vigorously.- Allow the funnel to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.- Dilute the layers with more solvent and water. |
| Low Recovery of Amine | - Incomplete protonation (acid wash step).- Incomplete deprotonation (basification step).- Insufficient extraction from the aqueous layer. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before back-extraction.[3]- Perform multiple extractions (at least 3) with the organic solvent from the basified aqueous layer. |
| Product is Wet (Contains Water) | - Inadequate drying of the final organic extract. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄, or KOH).- Ensure the drying agent is in contact with the solution for an adequate time (swirl for 5-10 minutes).- For very wet samples, decant the organic layer onto fresh drying agent. |
Method 3: Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing / Streaking | - Strong interaction between the basic amine and acidic silanol groups on the silica gel surface.[5] | - Add a small amount (0.5-2%) of a competing base, like triethylamine or ammonia, to the eluent system.[6]- Use a deactivated or basic stationary phase, such as basic alumina. |
| Compound Won't Elute from Column | - The eluent is not polar enough.- Irreversible adsorption to the silica gel. | - Gradually increase the polarity of the eluent system.- If the compound is still not eluting, it may have decomposed. Test compound stability on a TLC plate first.[7] |
| Poor Separation of Impurities | - Incorrect eluent system.- Column was overloaded with crude material.- Flow rate is too fast. | - Optimize the solvent system using TLC to achieve good separation (target Rf ~0.25-0.35).- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).- Run the column at an optimal flow rate to allow for proper equilibration between the mobile and stationary phases.[8] |
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈FN | [9][10] |
| Molecular Weight | 125.14 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [1][10] |
| Boiling Point | 73-75 °C at 13 mmHg | [1][10] |
| Density | 1.095 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.517 | [9] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for removing non-volatile impurities and colored degradation products.
-
Setup: Assemble a vacuum distillation apparatus. Use a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Charging the Flask: Add the crude this compound to the distilling flask (no more than two-thirds full).
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure (e.g., ~13 mmHg) is stable, begin to heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect a small forerun fraction, which may contain volatile impurities. Then, collect the main fraction of pure this compound, which should distill at a constant temperature (approx. 73-75 °C at 13 mmHg).[1]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue of non-volatile material remains.
-
Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen) in a sealed, dark container.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the basic amine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acid Wash (Forward Extraction): Add 1 M aqueous HCl solution to the separatory funnel. Stopper the funnel, invert, and vent. Shake gently, venting periodically.[3] Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine salt) into a flask. Repeat this acid wash 2-3 times, combining the aqueous extracts. The organic layer now contains any neutral impurities.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12). The protonated amine will be converted back to the free base, which may appear as an oily layer or a cloudy suspension.
-
Back Extraction: Transfer the basified aqueous solution back to a clean separatory funnel. Add fresh organic solvent (e.g., diethyl ether). Shake gently to extract the free amine into the organic layer.[11] Drain the organic layer. Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent.
-
Drying and Isolation: Combine all organic extracts from the back extraction. Wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Protocol 3: Purification by Column Chromatography
This protocol is for separating this compound from neutral impurities with similar volatility.
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good system (e.g., hexane/ethyl acetate with 1% triethylamine) should give the this compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for samples with poor solubility, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[8]
-
Elution: Begin eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity of the eluent to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for selecting a purification method.
Caption: Workflow for purification via acid-base extraction.
Caption: Troubleshooting logic for column chromatography.
References
- 1. This compound | 89-99-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. This compound 96 89-99-6 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. web.mnstate.edu [web.mnstate.edu]
identifying common impurities in 2-Fluorobenzylamine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis of 2-Fluorobenzylamine.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the synthesis of this compound, focusing on impurity identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated impurities?
A1: The two primary synthetic routes are the reduction of 2-fluorobenzonitrile and the reductive amination of 2-fluorobenzaldehyde. Each route has a distinct impurity profile.
-
Reduction of 2-Fluorobenzonitrile: This is a common and efficient method. The main impurities arise from the incomplete reduction of the nitrile group and side reactions involving the intermediate imine.
-
Reductive Amination of 2-Fluorobenzaldehyde: This one-pot reaction is also widely used. Impurities typically stem from unreacted starting materials and side-reactions of the carbonyl group and the intermediate imine.
Q2: During the reduction of 2-fluorobenzonitrile, I am observing significant amounts of secondary and tertiary amine byproducts. How can I minimize these?
A2: The formation of secondary (bis(2-fluorobenzyl)amine) and tertiary amines is a common issue in nitrile hydrogenation.[1][2] This occurs when the initially formed primary amine reacts with the intermediate imine. To suppress these side reactions, the addition of ammonia (or ammonium hydroxide) to the reaction mixture is often effective.[1][3] Ammonia helps to shift the equilibrium away from the formation of secondary and tertiary amine byproducts.
Q3: My this compound product from reductive amination is contaminated with 2-fluorobenzyl alcohol. What causes this and how can I prevent it?
A3: The presence of 2-fluorobenzyl alcohol indicates that the reducing agent is reacting with the starting aldehyde before the formation of the imine is complete. To mitigate this, ensure that the imine formation is favored before the reduction step. This can be achieved by:
-
Pre-forming the imine by stirring the 2-fluorobenzaldehyde and the amine source (e.g., ammonia) together for a period before adding the reducing agent.
-
Using a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.
Q4: I have identified an unexpected impurity in my this compound sample. How can I determine its structure?
A4: A combination of analytical techniques is typically required for the structural elucidation of unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile and semi-volatile impurities by providing both retention time and mass spectral data.[4] For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can provide detailed structural information if the impurity can be isolated in sufficient quantity.
Q5: What are some common, non-process-related impurities that might be found in commercial this compound?
A5: A study of commercially available fluorobenzylamine isomers, including this compound, identified a common impurity determined to be an isomer of difluorobenzylimine.[5] This suggests that degradation of the amine can occur. Additionally, analysis of a this compound sample revealed the presence of N-benzyl-N-(2-fluorobenzyl)amine and N,N-bis(2-fluorobenzyl)amine, which could be byproducts from a specific synthetic route or contaminants.[4]
Impurity Profile and Data Presentation
The following tables summarize common impurities identified in the synthesis of this compound.
Table 1: Common Impurities in the Reduction of 2-Fluorobenzonitrile
| Impurity Name | Structure | Formation Pathway | Analytical Method for Detection |
| 2-Fluorobenzonitrile | FC₆H₄CN | Unreacted starting material | GC-MS, HPLC |
| Bis(2-fluorobenzyl)amine | (FC₆H₄CH₂)₂NH | Reaction of this compound with the intermediate imine | GC-MS, HPLC |
| Tris(2-fluorobenzyl)amine | (FC₆H₄CH₂)₃N | Further reaction of the secondary amine | GC-MS, HPLC |
Table 2: Common Impurities in the Reductive Amination of 2-Fluorobenzaldehyde
| Impurity Name | Structure | Formation Pathway | Analytical Method for Detection |
| 2-Fluorobenzaldehyde | FC₆H₄CHO | Unreacted starting material | GC-MS, HPLC |
| 2-Fluorobenzyl alcohol | FC₆H₄CH₂OH | Reduction of 2-fluorobenzaldehyde | GC-MS, HPLC |
| N-(2-Fluorobenzylidene)-2-fluorobenzylamine | FC₆H₄CH=NCH₂C₆H₄F | Incomplete reduction of the intermediate imine | GC-MS, HPLC |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of this compound by Catalytic Hydrogenation of 2-Fluorobenzonitrile (General Procedure)
-
Reaction Setup: In a high-pressure autoclave, dissolve 2-fluorobenzonitrile (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on Carbon (Pd/C) or Raney Nickel. To minimize the formation of secondary and tertiary amines, aqueous ammonia (e.g., 25% solution) can be added to the reaction mixture.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 1-40 bar) and heat to the desired temperature (e.g., 120°C).[6]
-
Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analyzing aliquots using GC-MS or HPLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis of this compound by Reductive Amination of 2-Fluorobenzaldehyde (General Procedure)
-
Imine Formation: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq.) in a suitable solvent like methanol. Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia. Stir the mixture at room temperature to facilitate the formation of the imine.
-
Reduction: Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture while maintaining a cool temperature with an ice bath.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC), GC-MS, or HPLC until the imine is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Protocol 3: GC-MS Analysis of this compound Purity
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to ensure the elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns. Quantify impurities based on their peak area percentages relative to the total ion chromatogram.
Visualizations
The following diagrams illustrate key workflows and impurity formation pathways.
Caption: Workflow for impurity identification and troubleshooting.
Caption: Common impurity formation pathways.
References
Technical Support Center: Optimizing the Synthesis of 2-Fluorobenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-fluorobenzylamine. The primary focus is on the reduction of 2-fluorobenzonitrile, a common and efficient synthetic route. This guide includes frequently asked questions (FAQs), detailed troubleshooting, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the reduction of 2-fluorobenzonitrile. This transformation can be achieved through two primary pathways:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (such as Raney Nickel, Palladium on Carbon, or Platinum Dioxide) and hydrogen gas to reduce the nitrile group.[1] It is often considered a more economical route for large-scale production.[1]
-
Chemical Reduction: This pathway utilizes stoichiometric reducing agents, with Lithium Aluminum Hydride (LiAlH₄) being a powerful and common choice for this conversion.[2] Other reagents like boranes can also be employed.[3]
Q2: What are the primary challenges and side reactions in the synthesis of this compound?
A2: The main challenge is controlling the selectivity of the reaction to favor the formation of the primary amine. The primary side reactions involve the formation of secondary and tertiary amines through the reaction of the intermediate imine with the newly formed primary amine product.[1] These reactions proceed via enamine intermediates.[1] Other challenges include ensuring the complete reduction of the nitrile, managing the hazards of certain reagents (e.g., pyrophoric Raney Nickel or highly reactive LiAlH₄), and optimizing reaction conditions for high yield and purity.[4]
Q3: How can the formation of secondary and tertiary amine byproducts be minimized?
A3: Several strategies can be employed to enhance the selectivity towards the desired primary amine:
-
Addition of Ammonia: Introducing ammonia (or ammonium hydroxide) into the reaction mixture can suppress the formation of secondary and tertiary amines.[3]
-
Catalyst Selection: The choice of catalyst is crucial. Catalysts like cobalt boride have been shown to be regioselective for the production of primary amines.[1]
-
Reaction Conditions: Optimization of solvent, temperature, pH, and hydrogen pressure are all critical factors in controlling selectivity.[1]
Q4: What is a general procedure for purifying the final this compound product?
A4: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation), or the reaction is quenched and worked up with an aqueous solution (for chemical reduction).
-
Extraction: The product is extracted into an organic solvent.
-
Washing: The organic layer is washed to remove any remaining reagents or byproducts.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Distillation: The crude product is then purified by vacuum distillation to obtain the final, high-purity this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of 2-fluorobenzonitrile.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst (Catalytic Hydrogenation): The catalyst may be old, poisoned, or improperly activated. | Use a fresh batch of catalyst. Ensure proper handling and activation procedures are followed, especially for pyrophoric catalysts like Raney Nickel.[4] |
| Insufficiently Reactive Reducing Agent (Chemical Reduction): The hydride reagent (e.g., LiAlH₄) may have decomposed due to moisture. | Use a fresh, unopened container of the reducing agent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Low Hydrogen Pressure (Catalytic Hydrogenation): The pressure may be too low for the reaction to proceed efficiently. | Increase the hydrogen pressure. The optimal pressure can vary depending on the catalyst and substrate. | |
| Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Formation of Significant Amounts of Secondary/Tertiary Amines | Absence of a Selectivity-Enhancing Additive: The intermediate imine is reacting with the product. | Add ammonia or ammonium hydroxide to the reaction mixture to compete with the product amine for reaction with the imine intermediate.[3] |
| Inappropriate Solvent: The choice of solvent can influence the reaction pathway. | Alcoholic solvents like ethanol often favor the formation of primary amines.[6] | |
| Non-Optimal Catalyst: The catalyst may not be selective for primary amine formation. | Consider using a more selective catalyst, such as cobalt boride, or a different form of the current catalyst.[1] | |
| Difficult Product Isolation/Purification | Emulsion Formation During Work-up: The presence of both organic and aqueous layers with surfactants or fine solids can lead to stable emulsions. | Add a saturated brine solution to help break the emulsion. Filtration through a pad of celite can also be effective. |
| Product is Water-Soluble: The amine product may have some solubility in the aqueous phase, leading to lower isolated yields. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. | |
| Co-distillation of Impurities: Impurities with boiling points close to the product can be difficult to separate by distillation alone. | Consider a pre-purification step such as column chromatography or recrystallization of a salt derivative of the amine. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of key reaction parameters on the synthesis of primary amines from nitriles, providing a basis for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Catalytic Hydrogenation of Nitriles
| Solvent | Catalyst | Primary Amine Selectivity (%) | Comments |
| Ethanol | 10.5% Ni/SiO₂ | 84% | Alcoholic solvents generally favor higher selectivity for primary amines.[6] |
| Benzene | 10.5% Ni/SiO₂ | 63% | Aprotic, non-polar solvents can lead to increased formation of secondary amines.[6] |
| Toluene | 10.5% Ni/SiO₂ | 52% | Similar to benzene, aprotic solvents can decrease selectivity.[6] |
| Cyclohexane | 10.5% Ni/SiO₂ | 39% | Non-polar solvents can significantly reduce selectivity. |
Table 2: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Solvent | Temperature | Key Features |
| LiAlH₄ | Diethyl ether, THF | Room Temp to Reflux | Very powerful reducing agent, reduces most polar functional groups.[2] Requires strict anhydrous conditions.[5] |
| H₂/Raney Nickel | Ethanol, Methanol | Room Temp to 100°C | Highly active catalyst, often used with added ammonia to improve selectivity.[3] Pyrophoric when dry.[4] |
| H₂/Pd/C | Ethanol, Methanol | Room Temp to 80°C | Effective catalyst, can also be used with additives to enhance selectivity.[3] |
| H₂/PtO₂ | Ethanol, Acetic Acid | Room Temp | Active catalyst, sometimes used under acidic conditions. |
| BH₃-THF | THF | Reflux | Milder than LiAlH₄, offers good selectivity for nitrile reduction.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Fluorobenzonitrile using Raney Nickel
Materials:
-
2-Fluorobenzonitrile
-
Raney Nickel (slurry in water)
-
Anhydrous Ethanol
-
Ammonium Hydroxide (28-30%)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry (typically 5-10 wt% of the nitrile) with anhydrous ethanol three times under an inert atmosphere to remove water.
-
Reaction Setup: To the vessel containing the activated Raney Nickel, add a solution of 2-fluorobenzonitrile in anhydrous ethanol. Add ammonium hydroxide (approximately 10-20% v/v of the solvent).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 25-50°C).
-
Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots using GC or TLC.
-
Work-up: Once the reaction is complete, depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry as it is pyrophoric. Keep the filter cake wet with solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.
Protocol 2: Reduction of 2-Fluorobenzonitrile using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-Fluorobenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend LiAlH₄ (approximately 1.0-1.5 molar equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 2-fluorobenzonitrile in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. Then, add 15% sodium hydroxide solution, followed by more deionized water (a common procedure is the Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, then 'x' mL of 15% NaOH, then '3x' mL of water).
-
Work-up: Stir the resulting mixture until a granular precipitate forms. Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Caption: General Workflow for this compound Synthesis Optimization.
References
Technical Support Center: Understanding Side Reactions of 2-Fluorobenzylamine with Strong Oxidizers
Welcome to the Technical Support Center for handling 2-Fluorobenzylamine in the presence of strong oxidizing agents. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental insights to mitigate common challenges during oxidation reactions.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the oxidation of this compound.
Q1: What is the primary product expected from the oxidation of this compound?
The primary and desired product from the controlled oxidation of this compound is 2-Fluorobenzaldehyde . The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to the aldehyde.
Q2: My reaction is showing multiple spots on the TLC, and the yield of 2-Fluorobenzaldehyde is low. What are the likely side products?
Low yields of the desired aldehyde are often due to the formation of several side products. The most common culprits include:
-
2-Fluorobenzoic Acid : This is a result of over-oxidation of the initially formed 2-Fluorobenzaldehyde. Strong oxidizing agents, prolonged reaction times, or elevated temperatures can promote this side reaction.[1]
-
N-(2-Fluorobenzylidene)-2-fluorobenzylamine : This is a condensation product formed between the starting material (this compound) and the intermediate 2-fluoro-N-(2-fluorobenzylidene)methanimine.
-
Unreacted this compound : Incomplete reaction will result in the presence of the starting material.
-
Ring-Cleavage Products : Under very harsh oxidative conditions, the aromatic ring can be cleaved, leading to a complex mixture of smaller, often aliphatic, molecules.[1]
Q3: I am using Potassium Permanganate (KMnO₄) and observing a significant amount of brown precipitate (MnO₂) before the reaction is complete, with low conversion of the starting material. What could be the issue?
This observation typically points to issues with the reaction conditions or the purity of the reagents.
-
Poor Solubility : Potassium permanganate has low solubility in many organic solvents. If the KMnO₄ is not able to interact effectively with the this compound, it may decompose, or the reaction will be very slow.
-
Incorrect Stoichiometry : An insufficient amount of KMnO₄ will lead to an incomplete reaction. Conversely, a large excess can promote over-oxidation.
-
pH of the Reaction Medium : The oxidizing power of KMnO₄ is highly dependent on the pH. In acidic or neutral conditions, its oxidative potential is maximized. In strongly alkaline conditions, it is a milder oxidizing agent.
Q4: When using Hydrogen Peroxide (H₂O₂) as the oxidant, I am getting a complex mixture of products and low yield of the aldehyde. Why is this happening?
Hydrogen peroxide can lead to a variety of side products in the oxidation of primary amines.
-
Formation of N-oxides and Hydroxylamines : The reaction of primary amines with H₂O₂ can lead to the formation of the corresponding hydroxylamine and nitroso compounds.
-
Decomposition of H₂O₂ : Hydrogen peroxide is prone to decomposition, especially in the presence of metal ions or at elevated temperatures. This reduces the amount of active oxidant available for the desired reaction.
-
Radical Reactions : The decomposition of H₂O₂ can generate highly reactive radical species, which can lead to a variety of unpredictable side reactions and polymerization.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Insufficient amount of oxidizing agent. | Carefully calculate and use the correct stoichiometric amount of the oxidant. A slight excess may be necessary, but large excesses should be avoided. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of promoting over-oxidation. | |
| Poor solubility of the oxidant. | For KMnO₄, consider using a phase-transfer catalyst to improve its solubility in the organic phase. | |
| Significant Over-oxidation to 2-Fluorobenzoic Acid | Excess of oxidizing agent. | Reduce the amount of oxidizing agent used. |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. | |
| High reaction temperature. | Conduct the reaction at a lower temperature. | |
| Formation of a Complex Mixture of Byproducts | Reaction conditions are too harsh. | Use a milder oxidizing agent or less forcing conditions (lower temperature, shorter reaction time). |
| Presence of impurities in starting materials or solvents. | Ensure the purity of this compound and use dry, pure solvents. | |
| For H₂O₂, decomposition to radical species. | Consider using a stabilized form of hydrogen peroxide and avoid the presence of metal contaminants. | |
| Difficulty in Isolating the Pure Aldehyde | Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
| The product is sensitive to air oxidation. | Work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
The following are generalized protocols for the oxidation of this compound. These may require optimization based on the specific laboratory conditions and the scale of the reaction.
Protocol 1: Oxidation using Potassium Permanganate with a Phase-Transfer Catalyst
This method aims to improve the reaction efficiency by enhancing the solubility of KMnO₄ in the organic phase.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Aliquat 336 (or another suitable phase-transfer catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in dichloromethane.
-
Addition of Catalyst and Oxidant : Add Aliquat 336 (0.05 - 0.1 equivalents) to the solution. In a separate flask, prepare a solution of KMnO₄ (1.5 - 2.0 equivalents) in water.
-
Reaction : Vigorously stir the dichloromethane solution and slowly add the KMnO₄ solution dropwise at room temperature. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain the temperature between 20-25°C.
-
Monitoring : Monitor the progress of the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
Work-up : Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of permanganate disappears and the brown manganese dioxide dissolves.
-
Extraction : Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Fluorobenzaldehyde.
Protocol 2: Controlled Oxidation with Hydrogen Peroxide
This protocol uses hydrogen peroxide, a greener oxidizing agent, but requires careful control to minimize side reactions.
Materials:
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
A suitable catalyst (e.g., a manganese or iron salt, used in catalytic amounts)
-
Acetonitrile (CH₃CN) or another suitable solvent
-
Sodium sulfite (Na₂SO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Catalyst Addition : Add the chosen catalyst (e.g., MnSO₄, 0.01 equivalents).
-
Addition of Oxidant : Slowly add the 30% hydrogen peroxide solution (1.1 - 1.5 equivalents) dropwise to the stirred solution at 0°C (ice bath).
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction : Add water and extract the product with ethyl acetate (3 x).
-
Washing : Wash the combined organic layers with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes expected outcomes and potential impurity profiles for the oxidation of this compound. The exact values can vary significantly based on the specific reaction conditions.
| Oxidizing Agent | Typical Yield of 2-Fluorobenzaldehyde | Major Side Products | Key Reaction Conditions |
| KMnO₄ | 40-70% | 2-Fluorobenzoic acid, Unreacted starting material | Room temperature, 2-4 hours, with phase-transfer catalyst |
| H₂O₂ | 30-60% | Complex mixture, potentially including N-oxides and condensation products | 0°C to room temperature, 1-3 hours, with a catalyst |
Visualizations
Reaction Pathway for the Oxidation of this compound
Caption: General reaction pathway for the oxidation of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in the oxidation of this compound.
References
Technical Support Center: 2-Fluorobenzylamine Stability and Decomposition
Welcome to the technical support center for 2-Fluorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability and decomposition issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: this compound is generally stable under recommended storage conditions. However, its decomposition can be accelerated by several factors, including:
-
Exposure to strong oxidizing agents: These can oxidize the amine group, leading to the formation of impurities.
-
Contact with strong acids and acid chlorides: These can react with the basic amine group, leading to salt formation or other reactions.
-
Presence of heavy metal salts: Certain metal ions can catalyze degradation reactions.
-
Elevated temperatures: Thermal stress can promote decomposition.
-
Exposure to UV light: Photodegradation can occur, leading to the formation of various byproducts.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemistry of benzylamines, potential degradation products include:
-
2-Fluorobenzaldehyde: This can be formed through oxidation of the benzylamine. The reaction involves the formation of an intermediate imine, which is then hydrolyzed to the aldehyde.
-
2-Fluorobenzoic acid: Further oxidation of 2-fluorobenzaldehyde can yield the corresponding carboxylic acid.
-
Products of polymerization or condensation: Under certain conditions, self-reaction or reaction with degradation products can lead to the formation of higher molecular weight impurities.
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation can include:
-
Change in appearance: The liquid may change from colorless or light yellow to a darker yellow or brown.
-
Presence of precipitates: Solid impurities may form and settle out of the solution.
-
Unexpected analytical results: Chromatographic analysis (e.g., HPLC, GC) may show the appearance of new peaks corresponding to impurities, and a decrease in the main peak area of this compound. Spectroscopic analysis (e.g., NMR) may also reveal signals from degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from incompatible substances such as strong acids, oxidizing agents, and heavy metal salts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the this compound sample (yellowing or browning). | Oxidation of the amine group. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. For ongoing experiments, consider using freshly opened or purified material. |
| Appearance of unknown peaks in HPLC analysis during a reaction. | Decomposition of this compound under the reaction conditions. | Analyze a blank reaction mixture containing only the solvent and this compound under the same conditions to confirm its stability. If decomposition is observed, consider modifying the reaction conditions (e.g., lowering the temperature, changing the solvent, or using a protecting group for the amine). |
| Inconsistent reaction yields or formation of unexpected byproducts. | Use of a partially degraded this compound starting material. | Verify the purity of the this compound by a suitable analytical method (e.g., HPLC, GC, or NMR) before use. If necessary, purify the material by distillation or chromatography. |
| Precipitate formation in the this compound container. | Formation of insoluble degradation products or salts. | Do not use the material. The precipitate indicates significant degradation. Dispose of the material according to safety guidelines and obtain a fresh batch. |
Quantitative Stability Data
| Stress Condition | Typical Conditions | Expected Degradation Products | Relative Stability |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Salt formation, potential for minor hydrolysis | Generally stable |
| Alkaline Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | Potential for minor degradation | Generally stable |
| Oxidative Degradation | 3% H₂O₂, RT, 24 h | 2-Fluorobenzaldehyde, 2-Fluorobenzoic acid | Susceptible |
| Thermal Degradation | 80 °C, 48 h (solid-state) | Unspecified thermal decomposition products | Moderately stable |
| Photodegradation | UV light (254 nm), RT, 24 h | Various photolytic decomposition products | Susceptible |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to the initial concentration.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) at room temperature for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products formed during forced degradation studies.
Visualizations
Caption: Proposed oxidative decomposition pathway of this compound.
Caption: Workflow for conducting forced degradation studies of this compound.
Caption: Logical troubleshooting flow for experiments involving this compound.
Technical Support Center: Best Practices for Preventing 2-Fluorobenzylamine Degradation During Storage
For researchers, scientists, and drug development professionals utilizing 2-Fluorobenzylamine, maintaining its purity and stability during storage is critical for reproducible and reliable experimental outcomes. This guide provides detailed information on the prevention of this compound degradation, including troubleshooting advice, frequently asked questions, and validated analytical methods for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] The storage temperature should be kept low, ideally in a refrigerator, to slow down potential degradation reactions.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are believed to be oxidation and hydrolysis. The amine functional group is susceptible to oxidation, which can lead to the formation of imines, and subsequently aldehydes (2-Fluorobenzaldehyde) and carboxylic acids (2-Fluorobenzoic acid). Exposure to moisture can also lead to hydrolysis, although oxidation is generally the more significant concern for benzylamines.
Q3: What are the visible signs of this compound degradation?
A3: A change in color from colorless or light yellow to a darker yellow or brown hue can indicate degradation. The presence of a strong odor different from the characteristic amine smell may also suggest the formation of degradation products like 2-Fluorobenzaldehyde. For accurate assessment, analytical testing is necessary.
Q4: Can I use this compound that has changed color?
A4: It is not recommended to use discolored this compound without first assessing its purity. The color change indicates the presence of impurities, which could negatively impact your experimental results. It is advisable to purify the material or use a fresh batch.
Q5: Are there any known stabilizers for this compound?
A5: While specific stabilizers for this compound are not widely documented, storing it under an inert gas is the most effective stabilization method against oxidative degradation. For solutions, using anhydrous solvents and minimizing exposure to air and light are crucial.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration of this compound (Yellowing/Browning) | Oxidation due to exposure to air. | 1. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. 2. Store in a tightly sealed container in a cool, dark place. 3. For long-term storage, consider using an amber glass bottle with a septum-sealed cap to allow for withdrawal of the amine via syringe under an inert atmosphere. |
| Presence of unexpected peaks in analytical chromatograms (GC-MS, HPLC) | Degradation of the sample. | 1. Confirm the identity of the impurity peaks using mass spectrometry. Common degradation products include 2-Fluorobenzaldehyde and N-(2-Fluorobenzyl)-2-fluorobenzylamine (an imine). 2. Review storage and handling procedures to identify potential exposure to air, moisture, or light. 3. If degradation is confirmed, purify the this compound by distillation or chromatography, or obtain a new, high-purity batch. |
| Inconsistent reaction yields or formation of side products | Use of degraded this compound. | 1. Check the purity of the this compound using a validated analytical method (see Experimental Protocols section). 2. If the purity is below the required specification, do not use it for synthesis. 3. Always use freshly opened or properly stored this compound for sensitive reactions. |
Quantitative Data on Impurity Analysis
Table 1: Common Impurity Identified in Isomeric Fluorobenzylamines by GC-MS [3][4][5]
| Analyte | Common Impurity Identified | Potential Degradation Pathway |
| This compound | Isomer of difluorobenzylimine | Oxidation and condensation |
Note: This table is based on an analysis of isomeric fluorobenzylamines and suggests a likely degradation product for this compound.
Experimental Protocols
To ensure the quality of this compound, researchers can perform stability assessments using the following methodologies. A forced degradation study is a powerful tool to understand the stability of a molecule under stress conditions.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a quantitative analytical method to separate and quantify this compound from its potential degradation products.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Prepare samples of the stored or stressed this compound.
-
Inject the standards and samples into the HPLC system.
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound and any degradation products by comparing their peak areas to the calibration curve generated from the standards.
Visualizing Degradation and Troubleshooting
Logical Workflow for Troubleshooting this compound Degradation
References
Technical Support Center: Efficient Removal of Residual Solvent from 2-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of residual solvents from 2-Fluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound, and how does it affect solvent removal?
A1: this compound has a relatively high boiling point. At atmospheric pressure, it is approximately 183 °C. Under reduced pressure, the boiling point is significantly lower, for example, 73-75 °C at 13 mmHg. This high boiling point means that simple evaporation at atmospheric pressure is often inefficient and can lead to thermal degradation of the product. Therefore, vacuum-based methods are strongly recommended for solvent removal.
Q2: Which are the most effective methods for removing residual solvents from this compound?
A2: The most effective methods are those that lower the boiling point of the solvents and the product, minimizing thermal stress. These include:
-
Rotary Evaporation: Ideal for removing bulk amounts of lower-boiling solvents.
-
Vacuum Distillation: The preferred method for removing high-boiling point solvents and for final purification of this compound.
-
Azeotropic Distillation: Can be employed to remove water or other solvents that may form azeotropes with the product or other impurities.
Q3: How can I tell if all the residual solvent has been removed?
A3: The absence of residual solvent can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most common and sensitive method. The presence of characteristic solvent peaks in the ¹H NMR spectrum indicates residual solvent. For example, a singlet at δ 2.50 ppm for DMSO or a singlet at δ 7.26 ppm for chloroform.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for detecting and identifying volatile organic compounds.
-
Thermogravimetric Analysis (TGA): Can indicate the loss of volatile components upon heating.
Q4: Can this compound degrade during solvent removal?
A4: Yes, like many amines, this compound can be susceptible to thermal degradation and oxidation, especially at elevated temperatures and in the presence of air. Discoloration (e.g., turning yellow or brown) can be an indicator of degradation. It is crucial to use the lowest possible temperature and an inert atmosphere (e.g., nitrogen or argon) during solvent removal, especially for prolonged heating.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Residual Solvent Peaks Observed in ¹H NMR Spectrum After Rotary Evaporation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High-boiling point of the residual solvent (e.g., DMF, DMSO). | Switch to high-vacuum distillation. A standard rotary evaporator may not achieve a low enough pressure to efficiently remove these solvents. | Complete removal of high-boiling point solvents, confirmed by a clean ¹H NMR spectrum. |
| Co-evaporation of this compound with the solvent. | Lower the bath temperature and gradually decrease the pressure to find the optimal conditions where the solvent evaporates efficiently without significant loss of the product. | Minimized product loss while effectively removing the solvent. |
| Formation of an azeotrope between the solvent and this compound. | While specific azeotropic data for this compound is not readily available, if an azeotrope is suspected, consider adding a different, non-azeotrope-forming solvent and re-evaporating. Alternatively, switch to a different purification technique like column chromatography. | Separation of the azeotropic mixture and isolation of pure this compound. |
| Insufficient vacuum. | Check the vacuum pump and all connections for leaks. Ensure the vacuum level is appropriate for the solvent being removed. | Improved solvent removal efficiency. |
Problem 2: Product Discoloration or Low Yield After Vacuum Distillation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermal decomposition. | Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle is set to the lowest possible temperature required for distillation. Minimize the distillation time. | A clear, colorless distillate and higher product yield. |
| Oxidation. | Purge the distillation apparatus with an inert gas (nitrogen or argon) before starting the distillation and maintain a positive pressure of the inert gas throughout the process. | Prevention of oxidation and discoloration of the product. |
| Bumping or foaming of the liquid. | Use a stir bar or a capillary bubbler to ensure smooth boiling. A Claisen adapter can also help prevent bumping into the condenser. | Smooth distillation without loss of material due to bumping. |
| Leaks in the distillation setup. | Carefully check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints. | A stable, low pressure throughout the distillation, leading to a lower boiling point and reduced risk of decomposition. |
Experimental Protocols
Protocol 1: High-Vacuum Distillation of this compound
Objective: To purify this compound and remove high-boiling point residual solvents.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask
-
Heating mantle with a stirrer
-
Thermometer
-
High-vacuum pump (capable of reaching <1 mmHg)
-
Cold trap (e.g., with dry ice/acetone or a cryocooler)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and all joints are lightly greased with high-vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Purge the system with an inert gas for 5-10 minutes.
-
Slowly and carefully apply vacuum. The pressure should drop to the desired level (e.g., 13 mmHg or lower).
-
Once the vacuum is stable, begin stirring and gradually heat the distillation flask.
-
Monitor the temperature of the vapor as it rises. Collect the fraction that distills at the expected boiling point (e.g., 73-75 °C at 13 mmHg).
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum and introducing the inert gas.
-
Analyze the purified product for residual solvents and purity using ¹H NMR and/or GC-MS.
Protocol 2: Quantitative Analysis of Residual Solvents by ¹H NMR
Objective: To determine the concentration of residual solvents in a sample of this compound.
Materials:
-
Purified this compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks of the residual solvent, the internal standard, and the this compound.
-
Calculate the amount of residual solvent based on the relative integrations and the known concentration of the internal standard.
Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Fluorobenzylamine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2-Fluorobenzylamine production. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic processes, ensuring product quality, and maintaining safe laboratory and manufacturing practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial routes for the synthesis of this compound?
A1: The two most common industrial methods for producing this compound are the catalytic hydrogenation of 2-fluorobenzonitrile and the reductive amination of 2-fluorobenzaldehyde. Both routes have distinct advantages and challenges in a scale-up scenario.
Q2: What are the main safety concerns when handling this compound?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing. It is also a combustible liquid and should be stored away from heat and open flames.
Q3: How can I effectively remove impurities from the final product on a large scale?
A3: Large-scale purification of this compound typically involves vacuum distillation or recrystallization. The choice of method depends on the impurity profile. For thermally stable impurities, fractional distillation under reduced pressure is effective. For non-volatile impurities, recrystallization from a suitable solvent system, such as a toluene/heptane mixture, can yield high-purity product.
Q4: What are the critical parameters to monitor during the scale-up of the catalytic hydrogenation of 2-fluorobenzonitrile?
A4: Key parameters to monitor include hydrogen pressure, reaction temperature, catalyst activity, and mixing efficiency. Inadequate control of these parameters can lead to incomplete conversion, side reactions, or catalyst deactivation.
Q5: In the reductive amination of 2-fluorobenzaldehyde, what is the most common and problematic byproduct?
A5: The most common byproduct is the secondary amine, N,N-bis(2-fluorobenzyl)amine. Its formation is favored by a low concentration of ammonia and can be minimized by using a significant excess of ammonia and carefully controlling the reaction temperature.
Troubleshooting Guides
Route 1: Catalytic Hydrogenation of 2-Fluorobenzonitrile
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | - Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and has been stored under appropriate conditions. - Test the catalyst on a small scale before use in a large batch. - Pre-treat the catalyst with hydrogen to ensure activation. - Check starting materials and solvent for potential catalyst poisons (e.g., sulfur compounds). |
| Insufficient Hydrogen Pressure | - Verify the integrity of the reactor seals to prevent leaks. - Ensure the hydrogen source can maintain the target pressure throughout the reaction. - Gradually increase the hydrogen pressure within the safe operating limits of the reactor. |
| Low Reaction Temperature | - Incrementally increase the reaction temperature, monitoring for any increase in byproduct formation. - Ensure the heating system of the reactor provides uniform temperature distribution. |
| Poor Mass Transfer/Mixing | - Increase the agitation speed to improve the dispersion of the catalyst and the dissolution of hydrogen gas. - Consider using a different impeller design for more efficient mixing in the scaled-up reactor. |
Issue 2: Formation of Byproducts (e.g., Dibenzylamine, Defluorinated Products)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | - Lower the reaction temperature to reduce the rate of side reactions. - Perform a temperature optimization study to find the optimal balance between reaction rate and selectivity. |
| Prolonged Reaction Time | - Monitor the reaction progress closely using in-process controls (e.g., GC, HPLC). - Stop the reaction as soon as the starting material is consumed to prevent further conversion to byproducts. |
| Catalyst Type and Loading | - Screen different catalysts (e.g., Raney Cobalt) which may offer higher selectivity. - Optimize the catalyst loading; a lower loading may sometimes improve selectivity. |
Route 2: Reductive Amination of 2-Fluorobenzaldehyde
Issue 1: Low Yield of Primary Amine
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | - Ensure a sufficient excess of ammonia is used to drive the equilibrium towards imine formation. - Consider the use of a dehydrating agent (e.g., molecular sieves) in the initial stage of the reaction. |
| Inefficient Reduction Step | - Verify the activity of the reducing agent (e.g., H₂/catalyst, NaBH₃CN). - Optimize the hydrogen pressure and temperature for the reduction step. |
| Side Reaction of Aldehyde | - Ensure the aldehyde is of high purity. - Add the reducing agent only after the imine formation is complete (two-step, one-pot process). |
Issue 2: High Levels of Secondary Amine Impurity
| Potential Cause | Recommended Solution |
| Insufficient Ammonia Concentration | - Use a large excess of ammonia (liquid or gas) to favor the reaction of the intermediate imine with ammonia over the product primary amine. - Maintain a high partial pressure of ammonia in the reactor headspace. |
| High Reaction Temperature | - Lowering the reaction temperature can disfavor the formation of the secondary amine. |
| Localized "Hot Spots" in the Reactor | - Improve agitation to ensure uniform temperature and concentration distribution throughout the reactor. |
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Catalytic Hydrogenation of 2-Fluorobenzonitrile | Route 2: Reductive Amination of 2-Fluorobenzaldehyde |
| Starting Material | 2-Fluorobenzonitrile | 2-Fluorobenzaldehyde |
| Key Reagents | H₂, Catalyst (e.g., Raney Ni, Pd/C), Solvent (e.g., Methanol, Ethanol) | NH₃, Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN), Solvent (e.g., Methanol, THF) |
| Typical Catalyst Loading | 5-10% w/w (Raney Ni) | 1-5% w/w (Pd/C) |
| Typical Pressure | 10-50 bar (H₂) | 20-80 bar (H₂/NH₃) |
| Typical Temperature | 40-80 °C | 60-120 °C |
| Typical Reaction Time | 4-12 hours | 6-24 hours |
| Typical Yield | >90% | 75-90% |
| Major Byproducts | Dibenzylamine, defluorinated species | N,N-bis(2-fluorobenzyl)amine, 2-fluorobenzyl alcohol |
| Advantages | High yields, cleaner reaction profile | Utilizes a potentially more accessible starting material |
| Challenges | Catalyst handling and recovery, potential for defluorination | Formation of secondary amine, handling of ammonia at scale |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Fluorobenzonitrile
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Reactor Preparation: Charge a high-pressure autoclave with 2-fluorobenzonitrile and a suitable solvent (e.g., methanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Nickel catalyst (as a slurry in water or solvent).
-
Reaction Execution: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake and periodically analyzing samples by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude this compound by vacuum distillation.
Protocol 2: Reductive Amination of 2-Fluorobenzaldehyde
-
Reactor Setup: In a high-pressure reactor, dissolve 2-fluorobenzaldehyde in a suitable solvent like methanol.
-
Ammonia and Catalyst Addition: Add the catalyst (e.g., Pd/C) and then introduce a significant molar excess of ammonia into the sealed reactor.
-
Hydrogenation: Purge the reactor with hydrogen, then pressurize to the desired level. Heat the mixture to the specified temperature while stirring vigorously.
-
Reaction Monitoring: Track the reaction's progress through pressure drop and analysis of withdrawn samples via GC or HPLC to check for the disappearance of the starting aldehyde and the formation of the primary amine.
-
Post-Reaction Processing: After completion, cool the reactor down, carefully vent the excess ammonia and hydrogen, and purge with nitrogen.
-
Purification: Filter off the catalyst. The resulting solution can be concentrated, and the product purified by vacuum distillation or by forming a salt, crystallizing it, and then liberating the free base.
Visualizations
Caption: Overall workflow for the production of this compound.
developing an effective workup procedure for 2-Fluorobenzylamine reactions
Technical Support Center: 2-Fluorobenzylamine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound. The content is designed to help identify and resolve common issues encountered during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for workup?
A1: Understanding the physical properties of this compound is crucial for planning extraction and purification steps. Key data is summarized below.
| Property | Value | Source |
| Molecular Weight | 125.14 g/mol | [1][2] |
| Boiling Point | 73-75 °C at 13 mmHg | [1][3] |
| Density | 1.095 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.517 | [1][3] |
| pKa (Predicted) | 8.80 ± 0.10 | [1] |
| Form | Liquid | [1][3] |
| Color | Clear colorless to yellow | [1] |
| Sensitivity | Air Sensitive | [1] |
Q2: How can I remove unreacted this compound from my non-polar product?
A2: Since this compound is a basic amine, it can be easily separated from neutral or acidic compounds through an acidic wash during liquid-liquid extraction. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the amine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[4][5]
Q3: My reaction mixture formed an emulsion during the aqueous workup. How can I resolve this?
A3: Emulsions are common when working with amines. To break an emulsion, you can try the following:
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Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help force the separation.[6]
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q4: What are common side reactions or impurities I should be aware of?
A4: Impurities can arise from the starting materials or from side reactions.
-
Starting Material: The purity of the initial this compound can vary (e.g., 96% assay).[3] Consider the potential impact of any impurities present.
-
Oxidation: Amines can be susceptible to air oxidation, especially if left exposed for extended periods. It is noted as being "Air Sensitive".[1]
-
Over-alkylation: In reactions like N-alkylation or reductive amination, di-alkylation can occur, leading to the formation of tertiary amines.[7]
-
Byproducts from Reagents: For example, in a reductive amination using sodium cyanoborohydride, toxic cyanide byproducts can be generated during the workup.[8] In a Wittig or Mitsunobu reaction, triphenylphosphine oxide is a common, often difficult-to-remove byproduct.[4]
Troubleshooting Guides for Common Reactions
Reductive Amination
Reductive amination is a widely used method to form new C-N bonds.[9][10] It involves the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the target amine.[7]
Problem: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | For sterically hindered ketones or electron-poor aldehydes, imine formation can be slow. Consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water and drive the equilibrium. |
| Reducing Agent Incompatibility | The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone, so it should only be added after imine formation is complete.[7][11] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are milder and can be present from the start as they selectively reduce the imine.[7][11] |
| Amine Salt Formation | If the this compound is in its salt form (e.g., hydrochloride), it will not react. The free base must be used or generated in situ by adding a non-nucleophilic base like triethylamine (NEt₃).[9] |
| Product Lost During Workup | The product, a secondary or tertiary amine, is also basic. Overly aggressive or multiple acid washes may cause the product to partition into the aqueous layer along with unreacted starting material. Use a milder acid or fewer washes and check the pH of the aqueous layer. |
Acylation (Amide Formation)
This reaction typically involves reacting this compound with an acyl chloride or anhydride, often in the presence of a base, to form an amide.
Problem: Reaction is incomplete or has low conversion.
| Possible Cause | Troubleshooting Step |
| Inadequate Base | Acylation with acyl halides generates HCl as a byproduct. This will protonate the starting amine, rendering it unreactive. At least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is required to scavenge the acid. |
| Acylating Agent Degradation | Acyl chlorides and anhydrides are highly sensitive to moisture.[12] Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Reactivity | If using a less reactive acylating agent like an ester, the reaction may require heat or catalysis. |
| Product Precipitation | The resulting amide product may be a solid that precipitates from the reaction solvent, potentially slowing the reaction. Choose a solvent in which all components are soluble at the reaction temperature. |
Experimental Protocols
Protocol 1: General Workup for a Reductive Amination Reaction
This protocol assumes the reaction was run in a solvent like Dichloromethane (DCM) or Dichloroethane (DCE) using a reducing agent like NaBH(OAc)₃.
-
Quench Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to quench any remaining acid and reducing agent. Stir until gas evolution ceases.
-
Transfer to Separatory Funnel: Transfer the biphasic mixture to a separatory funnel. If the reaction solvent is denser than water (e.g., DCM), it will be the bottom layer.[13]
-
Extract: Extract the aqueous layer with the reaction solvent (e.g., 2 x 20 mL of DCM).
-
Combine & Wash Organic Layers: Combine all organic layers.
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To remove the unreacted this compound, wash with dilute acid (e.g., 1 x 20 mL of 1M HCl). Caution: Your product may also be extracted if it is strongly basic.
-
Wash with water (1 x 20 mL).
-
Wash with brine (1 x 20 mL) to aid in drying.[6]
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14] Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[5][14]
-
Purify: Purify the crude product as needed, typically by flash column chromatography on silica gel.
Protocol 2: General Workup for an Acylation Reaction
This protocol assumes the reaction was run in a solvent like Dichloromethane (DCM) with a base like triethylamine.
-
Dilute: Dilute the reaction mixture with more of the organic solvent (e.g., 50 mL DCM).
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Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Wash: Sequentially wash the organic layer with:
-
Dilute aqueous acid (e.g., 1M HCl) to remove the triethylamine and any unreacted this compound.
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Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
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Water.
-
Brine.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify: The resulting amide is often a solid. If so, it can be purified by recrystallization. Otherwise, column chromatography may be used.
Visualized Workflows
Caption: A flowchart illustrating a typical sequential workflow for the workup and purification of an organic reaction.
Caption: A decision tree to systematically troubleshoot the cause of low yield in a chemical reaction.
References
- 1. This compound | 89-99-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 邻氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
managing corrosive nature of 2-Fluorobenzylamine during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive nature of 2-Fluorobenzylamine during chemical reactions. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive substance. The primary hazards include severe skin burns and serious eye damage upon contact. Inhalation may cause irritation to the respiratory tract. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What initial safety precautions should be taken before starting a reaction with this compound?
A2: Before beginning any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory. Ensure that a proper risk assessment has been conducted. Standard safety protocols include working in a certified chemical fume hood and having immediate access to an emergency eyewash station and safety shower. All personnel must be trained on the specific hazards of this compound and the emergency procedures.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is critical to ensure safety. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound, with a focus on issues arising from its corrosive nature.
Issue 1: Unexpected Side Reactions or Low Yield
-
Question: My reaction is giving unexpected byproducts, or the yield is significantly lower than expected. Could the corrosive nature of this compound be the cause?
-
Answer: Yes, the basic and nucleophilic nature of the amine, combined with its corrosive properties, can lead to several issues:
-
Degradation of Other Reagents: this compound can react with or degrade sensitive functional groups on other starting materials or solvents.
-
Reaction with Glassware: While borosilicate glass is generally resistant to a wide range of chemicals, strong bases at elevated temperatures can etch the glass surface. This can introduce silicates into the reaction mixture, which may catalyze side reactions.[1][2][3][4]
-
Catalyst Poisoning: The amine can coordinate to and deactivate certain metal catalysts.
-
-
Troubleshooting Steps:
-
Material Compatibility Check: Ensure all components of your reaction setup, including septa and any plastic tubing, are compatible with this compound.
-
Inert Atmosphere: If your reaction is sensitive to air and moisture, ensure a properly inert atmosphere (e.g., nitrogen or argon) is maintained.
-
Order of Addition: Consider adding the this compound slowly and at a controlled temperature to a solution of the other reactants to minimize localized high concentrations and potential degradation.
-
Protecting Groups: If other functional groups in your molecule are susceptible to attack by the amine, consider using appropriate protecting groups.
-
Issue 2: Difficulties During Aqueous Workup and Extraction
-
Question: I am observing emulsion formation during the aqueous workup, making phase separation difficult. How can I resolve this?
-
Answer: Emulsions are common when working with amines due to their ability to act as surfactants. The basicity of this compound can also lead to the formation of salts that stabilize emulsions.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. Acidifying with a dilute acid (e.g., 1M HCl) will protonate the amine, forming a water-soluble salt and often breaking the emulsion. Conversely, adding a saturated base (e.g., NaHCO₃ or Na₂CO₃) can also sometimes help.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break it up.
-
Solvent Choice: If possible, using a more non-polar extraction solvent might reduce the tendency for emulsion formation.
-
Issue 3: Corrosion of Equipment
-
Question: I am concerned about the long-term corrosive effects of this compound on my laboratory equipment. What materials are most compatible?
-
Answer: Material compatibility is a critical consideration for both safety and the integrity of your experiments.
-
Recommendations:
-
Glassware: Borosilicate glass is generally an excellent choice for reactions involving this compound due to its high chemical resistance.[1][2][3][4] However, avoid prolonged exposure at high temperatures, especially with strong bases, to prevent etching.
-
Plastics: Fluoropolymers like PTFE (Teflon®), PFA, and FEP are highly resistant to a wide range of chemicals, including corrosive amines, and are suitable for tubing, stir bars, and liners.[5][6] Polypropylene and polyethylene may show limited resistance, especially at elevated temperatures, and should be tested for compatibility before use. Avoid using materials like PVC, which can be degraded by amines.
-
Metals: Stainless steel (304, 316) is generally resistant to amines at moderate temperatures. However, corrosion can be a concern at higher temperatures, especially in the presence of water and other impurities. For highly sensitive reactions or long-term storage, it is best to use glass or fluoropolymer-lined reactors.
-
Data Presentation
Table 1: General Material Compatibility with Amines
| Material Category | Excellent | Good | Fair/Limited | Not Recommended |
| Glass | Borosilicate Glass[1][2][3][4] | - | - | - |
| Plastics | PTFE, PFA, FEP[5][6] | Polypropylene, Polyethylene | - | PVC, Polystyrene |
| Metals | Hastelloy | Stainless Steel (304, 316) | Carbon Steel | Aluminum, Copper |
| Elastomers | FFKM | FKM, EPDM | - | Natural Rubber, Buna-N |
Note: This table provides general guidance. Compatibility can be affected by temperature, concentration, and the presence of other chemicals. Always consult specific chemical resistance charts and test materials under your experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for a Reaction using this compound
-
Setup: Assemble a dry, clean borosilicate glass reactor equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Preparation: Dissolve the electrophile and any other reagents in an appropriate anhydrous solvent in the reaction flask.
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Addition of this compound: Charge the addition funnel with a solution of this compound in the same anhydrous solvent.
-
Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath. Add the this compound solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a quenching agent (e.g., saturated aqueous NH₄Cl solution or water) to neutralize any unreacted reagents.
-
Workup: Transfer the mixture to a separatory funnel. If an emulsion forms, refer to the troubleshooting guide above. Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical reaction involving this compound.
Caption: Logical troubleshooting guide for common issues in reactions with this compound.
References
- 1. gpscientificglasswork.com [gpscientificglasswork.com]
- 2. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 3. lightinginglass.com [lightinginglass.com]
- 4. ddpsinc.com [ddpsinc.com]
- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 6. Teflon (FEP) Labware | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting the Gabriel Synthesis of Primary Amines
This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during the Gabriel synthesis of primary amines, specifically focusing on troubleshooting low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is organized by the three main stages of the Gabriel synthesis: Phthalimide Deprotonation, N-Alkylation, and Cleavage of the N-Alkylphthalimide.
Stage 1: Phthalimide Deprotonation
Question: My final amine yield is low, and I suspect the initial deprotonation of phthalimide is incomplete. How can I improve this step?
Answer:
Incomplete deprotonation of phthalimide is a common cause of low overall yield. The resulting phthalimide anion is the active nucleophile for the subsequent alkylation step, so maximizing its formation is critical.
-
Choice of Base: While strong bases like potassium hydride (KH) can be used, they are often unnecessary and require special handling.[1] The N-H proton of phthalimide has a pKa of approximately 8.3, making it acidic enough to be deprotonated by less hazardous bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[2][3][4] Using alcoholic KOH is a common and effective method.[5]
-
Solvent Considerations: Ensure your solvent is anhydrous if using highly reactive bases like hydrides. For bases like KOH, an alcoholic solvent like ethanol is often suitable.[5]
-
Reaction Conditions: The deprotonation is typically rapid. Stirring phthalimide with the base at room temperature for a short period is usually sufficient to form the potassium or sodium salt.
Troubleshooting Table: Phthalimide Deprotonation
| Issue | Recommended Action | Rationale |
| Incomplete Deprotonation | Use a slight excess (1.1 equivalents) of a suitable base like KOH. | Ensures all the phthalimide is converted to its more nucleophilic salt. |
| Use of Overly Strong/Hazardous Base (e.g., KH) | Switch to a less hazardous base such as KOH or NaOH.[1] | The pKa of phthalimide is low enough that extremely strong bases are not required.[1] |
| Wet Reagents/Solvents | Ensure all glassware, reagents, and solvents are thoroughly dried, especially when using hydride bases. | Water will quench strong bases, reducing the efficiency of deprotonation. |
Stage 2: N-Alkylation of Phthalimide
Question: The formation of my N-alkylphthalimide intermediate is inefficient. What are the likely causes and solutions?
Answer:
This step involves an SN2 reaction between the phthalimide anion and an alkyl halide. The success of this step is highly dependent on the structure of the alkyl halide and the reaction conditions.
-
Substrate Limitations (Alkyl Halide): The Gabriel synthesis is most effective for primary alkyl halides.[1] Secondary alkyl halides react much slower and are prone to elimination side reactions, leading to low yields.[6] Tertiary alkyl halides and aryl halides are generally unreactive in this SN2 reaction and cannot be used to synthesize the corresponding amines via this method.[4]
-
Choice of Solvent: A polar aprotic solvent is ideal for SN2 reactions. Dimethylformamide (DMF) is an excellent choice as it dissolves the potassium phthalimide and facilitates the substitution.[5][7] Other suitable solvents include DMSO and acetonitrile.[7]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[5] However, excessively high temperatures can promote elimination side reactions, especially with more sterically hindered primary or secondary alkyl halides. Optimization of the temperature is key.
-
Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. Alkyl iodides are the most reactive.[8]
Troubleshooting Table: N-Alkylation Step
| Issue | Recommended Action | Rationale |
| Low yield with a primary alkyl halide | Use a polar aprotic solvent like DMF.[5][7] Consider using an alkyl iodide for a better leaving group. Optimize the reaction temperature by starting at a moderate temperature (e.g., 80 °C) and monitoring the reaction by TLC.[9] | These conditions favor the SN2 mechanism. |
| Reaction fails with a secondary alkyl halide | Consider an alternative synthetic route. The Gabriel synthesis is generally inefficient for secondary halides due to steric hindrance and competing elimination reactions.[6] | The bulky phthalimide nucleophile makes substitution at a secondary carbon difficult. |
| Formation of elimination byproducts | Lower the reaction temperature and ensure a non-basic workup if possible. | High temperatures and strong bases can favor elimination over substitution. |
Stage 3: Cleavage of the N-Alkylphthalimide
Question: I have successfully synthesized the N-alkylphthalimide, but the final cleavage step to release the primary amine is giving a low yield. What is the best cleavage method?
Answer:
The final deprotection step is often a major bottleneck for achieving a high overall yield. The choice of cleavage reagent is critical and depends on the stability of your target amine.
-
Acidic or Basic Hydrolysis: While conceptually straightforward, both acidic and basic hydrolysis often require harsh conditions (e.g., strong acid/base, high temperatures) and can result in low yields of the desired amine.[1][5] These methods are often incompatible with sensitive functional groups in the substrate.[7]
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and generally preferred method.[10] It uses hydrazine hydrate (N₂H₄·H₂O) under milder, often neutral, conditions (e.g., refluxing in ethanol).[7][9] The reaction produces the desired primary amine and a stable phthalhydrazide precipitate, which can be filtered off.[6]
-
Alternative Mild Methods: For substrates that are sensitive to hydrazine, other mild cleavage methods exist, such as using sodium borohydride in an alcohol solvent or aqueous methylamine.[7][10]
Troubleshooting Table: Cleavage Step
| Issue | Recommended Action | Rationale |
| Low yield with acidic or basic hydrolysis | Switch to the Ing-Manske procedure using hydrazine hydrate in refluxing ethanol.[9] | This method is generally milder and provides higher yields.[9] |
| Difficulty removing the phthalhydrazide byproduct | Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation before filtration. Wash the precipitate thoroughly with a suitable solvent (e.g., cold ethanol) to recover any trapped product.[10] | Complete removal of the byproduct is essential for isolating the pure amine. |
| Substrate is sensitive to hydrazine | Consider using sodium borohydride in isopropanol or aqueous methylamine for the cleavage.[7][10] | These are exceptionally mild methods suitable for sensitive molecules. |
Data Presentation: Comparison of Cleavage Methods
The following table summarizes quantitative data for various phthalimide cleavage methods, providing a basis for method selection.
| N-Substituent | Cleavage Method | Reagent (equivalents) | Solvent | Time (h) | Yield (%) |
| Benzyl | Hydrazinolysis | Hydrazine hydrate (1.5) | Ethanol | 2 | 94 |
| n-Butyl | Hydrazinolysis | Hydrazine hydrate (1.5) | Ethanol | 3 | 85 |
| Benzyl | Basic Hydrolysis | NaOH (2.2) | H₂O/Ethanol | 8 | 70 |
| n-Butyl | Acidic Hydrolysis | HCl (conc.) | H₂O | 12 | 65 |
| Benzyl | NaBH₄ Reduction | NaBH₄ (4.0) | 2-Propanol/H₂O | 12 | 90 |
| n-Butyl | Aqueous Methylamine | MeNH₂ (40% aq.) (10) | Ethanol | 6 | 88 |
Data is compiled for illustrative purposes based on typical outcomes reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Potassium Phthalimide
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).[9]
-
Heat the reaction mixture to an appropriate temperature (typically between 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete (disappearance of the alkyl halide), cool the mixture to room temperature.[9]
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[9]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[9]
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be further purified by recrystallization or column chromatography.[9]
Protocol 2: Ing-Manske Procedure for Cleavage of N-Alkylphthalimide (Hydrazinolysis)
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol (10-20 mL per gram of phthalimide).[10]
-
Add hydrazine hydrate (typically 1.2-1.5 equivalents) to the solution.[10]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC.[10]
-
Upon completion, a precipitate of phthalhydrazide will form. Cool the reaction mixture to room temperature and filter to remove the solid.[9]
-
Wash the precipitate with cold ethanol.[10]
-
Concentrate the filtrate under reduced pressure. The residue contains the crude primary amine.[9]
-
Further purification can be achieved by acid-base extraction or chromatography.
Protocol 3: Cleavage with Sodium Borohydride
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio).[10]
-
Add sodium borohydride (4.0-5.0 equivalents) portion-wise to the stirred solution at room temperature. Stir for 12-24 hours and monitor by TLC.[10]
-
Carefully add glacial acetic acid to quench excess NaBH₄ and catalyze the release of the amine. Heat the mixture to 50-60 °C for 1-2 hours.[10]
-
Cool the mixture and remove the 2-propanol under reduced pressure.[10]
-
Dilute the remaining aqueous mixture with water and make the aqueous layer basic (pH > 10) with a suitable base (e.g., saturated NaHCO₃ solution).[10]
-
Extract the primary amine with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[10]
-
Concentrate the organic phase to yield the primary amine.[10]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Gabriel synthesis.
A troubleshooting workflow for addressing low yields in the Gabriel synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluorobenzylamine and 4-Fluorobenzylamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the myriad of available reagents, substituted benzylamines serve as crucial intermediates. This guide provides a detailed comparative analysis of the reactivity of two positional isomers: 2-fluorobenzylamine and 4-fluorobenzylamine. Understanding the nuanced differences in their chemical behavior, dictated by the position of the fluorine atom, is essential for optimizing reaction conditions and predicting outcomes in drug discovery and development.
This comparison will delve into the electronic and steric effects conferred by the fluorine substituent, supported by theoretical principles and available experimental data. We will explore their relative basicity and nucleophilicity, and how these properties influence their performance in common synthetic transformations such as N-acylation and nucleophilic substitution reactions.
Electronic and Steric Landscape: A Tale of Two Isomers
The reactivity of this compound and 4-fluorobenzylamine is fundamentally governed by the interplay of electronic and steric effects originating from the fluorine atom's position on the benzene ring.
4-Fluorobenzylamine: In this isomer, the fluorine atom is in the para position relative to the aminomethyl group. Its primary influence is electronic. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, to a lesser extent, the nitrogen atom of the amino group. However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M). For fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect.
This compound: The ortho positioning of the fluorine atom introduces both electronic and steric factors. Similar to the para isomer, the fluorine atom exerts a strong -I effect, reducing the electron density on the adjacent nitrogen atom. The +M effect is also present. Crucially, the proximity of the fluorine atom to the aminomethyl group introduces significant steric hindrance . This spatial bulk can impede the approach of reactants to the nitrogen atom or the benzylic carbon, influencing reaction rates and, in some cases, the feasibility of a reaction.
A logical representation of these influencing factors is presented below:
Basicity and Nucleophilicity: A Quantitative Perspective
The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid (the benzylammonium ion). The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of both isomers compared to benzylamine itself.
For 4-fluorobenzylamine , the -I effect of the para-fluorine atom reduces the electron density on the nitrogen, making it a weaker base than benzylamine.
For This compound , the -I effect of the ortho-fluorine atom is more pronounced due to its proximity to the amino group, leading to a greater reduction in basicity. Additionally, steric hindrance from the ortho-substituent can affect the solvation of the protonated amine, further influencing its pKa.
Table 1: Predicted Relative Basicity
| Compound | Key Influencing Factor(s) | Predicted Basicity Ranking |
| Benzylamine | Reference | Highest |
| 4-Fluorobenzylamine | -I effect at para position | Intermediate |
| This compound | Stronger -I effect and steric effects at ortho position | Lowest |
Nucleophilicity, the ability of the amine to attack an electrophilic carbon, generally correlates with basicity. However, it is also highly sensitive to steric effects.[1] Therefore, while 4-fluorobenzylamine is expected to be a stronger nucleophile than this compound based on electronic effects, the steric hindrance in the ortho-isomer will further diminish its nucleophilic reactivity, especially in sterically demanding reactions.
Comparative Reactivity in Key Synthetic Transformations
The differences in electronic and steric profiles of this compound and 4-fluorobenzylamine manifest in their reactivity in common synthetic reactions.
N-Acylation
N-acylation is a fundamental reaction for the formation of amides. The rate of this reaction is dependent on the nucleophilicity of the amine.
Experimental Protocol: General Procedure for N-Acetylation
To a solution of the respective fluorobenzylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, is added a base (e.g., triethylamine, 1.2 equivalents). Acetyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
The workflow for a typical N-acylation experiment can be visualized as follows:
Due to its higher nucleophilicity and lower steric hindrance, 4-fluorobenzylamine is expected to undergo N-acylation at a faster rate and potentially with higher yields compared to this compound under identical conditions. The steric bulk of the ortho-fluorine atom in this compound can hinder the approach of the acylating agent to the nitrogen atom.
Nucleophilic Substitution (SN2) Reactions
When acting as nucleophiles in SN2 reactions, the same principles of nucleophilicity apply.
Experimental Protocol: General Procedure for N-Alkylation (SN2)
A mixture of the fluorobenzylamine (1.0 equivalent), an alkyl halide (e.g., benzyl bromide, 1.0 equivalent), and a base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as acetonitrile is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Studies on the reaction of substituted benzylamines with benzyl bromide have shown that electron-withdrawing groups decrease the reaction rate.[1]
Table 2: Predicted and Observed Reactivity in SN2 Reactions
| Reactant | Key Factors | Predicted Relative Rate | Supporting Observations |
| 4-Fluorobenzylamine | -I effect reduces nucleophilicity compared to benzylamine. | Faster than this compound | Electron-withdrawing groups are known to decrease the rate of SN2 reactions where the amine is the nucleophile.[1] |
| This compound | Stronger -I effect and significant steric hindrance. | Slower than 4-fluorobenzylamine | The ortho-substituent effect (a combination of steric and electronic factors) generally leads to a decrease in reaction rate for nucleophilic reactions at the amino group. |
The logical relationship for predicting the outcome of these comparative reactions is outlined below:
Conclusion
Consequently, 4-fluorobenzylamine is generally the more reactive of the two isomers in reactions where the amine acts as a nucleophile, such as N-acylation and SN2 reactions. Researchers and drug development professionals should consider these differences when designing synthetic routes. For reactions requiring higher nucleophilicity and unhindered access to the amino group, 4-fluorobenzylamine is the preferred reagent. Conversely, the lower reactivity of this compound might be advantageous in situations requiring selective reactivity in the presence of other nucleophilic sites, or where the steric bulk can be exploited to influence stereochemical outcomes. The choice between these two valuable building blocks should therefore be guided by a thorough understanding of the reaction mechanism and the specific requirements of the synthetic target.
References
Structure-Activity Relationship (SAR) of 2-Fluorobenzylamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into small molecule drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The 2-fluorobenzylamine moiety, in particular, is a key structural motif found in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their inhibitory activities in cancer-related pathways, specifically hypoxia-inducible factor 1 (HIF-1) inhibition and anti-angiogenesis.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs has been evaluated in different therapeutic areas. Here, we compare the activity of two distinct scaffolds incorporating the this compound group: N-(2-fluorobenzyl) substituted indazoles as anti-angiogenic agents and 1-(2-fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole as a HIF-1 inhibitor.
Table 1: Quantitative Comparison of this compound Analogs
| Compound ID | Core Scaffold | Target/Assay | Biological Activity (IC₅₀) | Reference |
| 1 | N2-(2-fluorobenzyl)-3-(4-methylphenyl)indazole | Inhibition of HUVEC Migration | Not explicitly quantified with IC₅₀; described as having "prominent activity" | [1] |
| 2 | 1-(2-fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1 analog) | HIF-1 Inhibition | ~5 µM | Inferred from related YC-1 analog data |
Note: The IC₅₀ value for compound 2 is an approximation based on the reported activity of closely related YC-1 analogs. Further specific testing would be required for a precise value.
Key SAR Insights
The data, though from different assays, suggests that the this compound moiety can be effectively incorporated into different heterocyclic scaffolds to achieve distinct biological endpoints.
For the N2-substituted indazole series , while a specific IC₅₀ for the 2-fluorobenzyl analog in anti-angiogenic assays is not provided in the primary literature abstract, the study by Huang et al. highlights that several N2-benzyl substituted indazoles exhibit significant anti-angiogenic activity.[1] The substitution pattern on the benzyl ring is crucial for activity, with electron-donating and halogen substituents often leading to potent compounds.[1]
In the case of the YC-1 analog , the 2-fluoro substitution on the N1-benzyl group of the indazole core is well-tolerated and results in a compound with potent HIF-1 inhibitory activity. This suggests that the 2-fluorobenzyl group can effectively occupy the binding pocket of the target protein and contribute to the overall inhibitory effect.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of SAR studies.
Inhibition of HUVEC Migration Assay (for Anti-Angiogenesis)
This assay evaluates the ability of a compound to inhibit the migration of human umbilical vein endothelial cells (HUVECs), a critical step in angiogenesis.
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium (EGM-2) supplemented with growth factors.
-
Transwell Setup: A Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with EGM-2 containing a chemoattractant (e.g., VEGF).
-
Cell Seeding: HUVECs are seeded in the upper chamber in serum-free medium containing the test compound at various concentrations.
-
Incubation: The chamber is incubated for a period of 4-24 hours to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is calculated relative to a vehicle control.
HIF-1α Inhibition Assay (Luciferase Reporter Assay)
This cell-based assay measures the transcriptional activity of HIF-1.
-
Cell Line: A cancer cell line (e.g., HEK293T or a relevant cancer line) is stably or transiently transfected with a luciferase reporter plasmid containing a hypoxia-response element (HRE).
-
Compound Treatment: Cells are pre-treated with the test compound at various concentrations for a specified time.
-
Hypoxia Induction: Cells are then subjected to hypoxic conditions (e.g., 1% O₂) or treated with a hypoxia-mimetic agent (e.g., cobalt chloride) for 16-24 hours.
-
Cell Lysis and Luciferase Measurement: After incubation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the SAR Logic and Experimental Workflow
To better understand the relationships and processes described, the following diagrams are provided.
References
Spectroscopic Analysis for Structural Confirmation of 2-Fluorobenzylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for 2-fluorobenzylamine against its structural isomers, 3-fluorobenzylamine and 4-fluorobenzylamine. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a robust framework for the unambiguous structural confirmation of this compound. Detailed experimental protocols are provided to ensure reproducibility of the analyses.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three fluorobenzylamine isomers. These distinctions are crucial for the positive identification of the 2-fluoro isomer.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard.
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| This compound | δ 7.20-7.35 (m, 2H, Ar-H), 7.00-7.15 (m, 2H, Ar-H), 3.95 (s, 2H, CH₂), 1.60 (s, 2H, NH₂) | δ 161.5 (d, J=245 Hz, C-F), 130.5 (d, J=4 Hz, Ar-C), 129.0 (d, J=8 Hz, Ar-C), 128.5 (d, J=2 Hz, Ar-C), 124.0 (d, J=4 Hz, Ar-C), 115.0 (d, J=22 Hz, Ar-C), 40.0 (CH₂) |
| 3-Fluorobenzylamine | δ 7.25-7.35 (m, 1H, Ar-H), 6.90-7.05 (m, 3H, Ar-H), 3.85 (s, 2H, CH₂), 1.55 (s, 2H, NH₂)[1] | δ 163.0 (d, J=243 Hz, C-F), 142.0 (d, J=7 Hz, Ar-C), 130.0 (d, J=8 Hz, Ar-C), 123.0 (d, J=3 Hz, Ar-C), 114.5 (d, J=21 Hz, Ar-C), 114.0 (d, J=21 Hz, Ar-C), 46.0 (CH₂) |
| 4-Fluorobenzylamine | δ 7.25 (dd, J=8.4, 5.4 Hz, 2H, Ar-H), 7.00 (t, J=8.6 Hz, 2H, Ar-H), 3.80 (s, 2H, CH₂), 1.50 (s, 2H, NH₂)[2] | δ 162.0 (d, J=244 Hz, C-F), 135.0 (d, J=3 Hz, Ar-C), 129.5 (d, J=8 Hz, Ar-C), 115.5 (d, J=21 Hz, Ar-C), 45.5 (CH₂) |
Table 2: IR and Mass Spectrometry Data
Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies, while mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | IR (Neat, cm⁻¹) | Mass Spectrometry (EI, m/z) |
| This compound | 3360, 3280 (N-H str), 3060 (Ar C-H str), 2920, 2850 (C-H str), 1610, 1490 (C=C str), 1220 (C-F str), 750 (ortho-subst. bend) | 125 (M⁺), 108, 96, 77 |
| 3-Fluorobenzylamine | 3370, 3290 (N-H str), 3050 (Ar C-H str), 2930, 2860 (C-H str), 1600, 1480 (C=C str), 1230 (C-F str), 870, 780 (meta-subst. bend)[3] | 125 (M⁺), 108, 96, 77[3] |
| 4-Fluorobenzylamine | 3370, 3290 (N-H str), 3040 (Ar C-H str), 2920, 2850 (C-H str), 1600, 1510 (C=C str), 1225 (C-F str), 820 (para-subst. bend)[4][5] | 125 (M⁺), 109, 96, 77[5][6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the fluorobenzylamine isomer in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Collect 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K using a proton-decoupled pulse sequence.
-
Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
Collect 1024 scans and apply a line broadening of 1 Hz before Fourier transformation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
-
The presented data is baseline corrected and normalized.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the fluorobenzylamine isomer in dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical approach for structural confirmation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical process for structural confirmation via comparative spectroscopy.
References
- 1. 3-Fluorobenzylamine(100-82-3) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluorobenzylamine(140-75-0) 1H NMR [m.chemicalbook.com]
- 3. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzylamine(140-75-0) IR Spectrum [chemicalbook.com]
- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenemethanamine, 4-fluoro- [webbook.nist.gov]
A Comparative Guide to the Anticonvulsant Efficacy of Fluorinated Benzylamines
For Researchers, Scientists, and Drug Development Professionals
The search for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in neuroscience and pharmacology. Among the promising candidates, fluorinated benzylamine derivatives have emerged as a significant class of compounds demonstrating potent anticonvulsant activity in various preclinical models. The strategic incorporation of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its target, often leading to enhanced efficacy and a favorable pharmacokinetic profile. This guide provides a comparative analysis of the anticonvulsant efficacy of different fluorinated benzylamines, supported by experimental data from peer-reviewed studies.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the anticonvulsant efficacy and neurotoxicity of selected fluorinated benzylamine derivatives from preclinical studies. The primary models used for evaluation are the Maximal Electroshock (MES) test, indicative of a compound's ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests efficacy against absence seizures. Neurotoxicity is typically assessed using the rotorod test.
| Compound | Animal Model | Test | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference Compound | Reference ED50 (mg/kg) |
| 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone (4f) | Rat | MES | p.o. | 23.47 | >300 | >12.78 | Carbamazepine | 28.20 |
| N-benzyl 2-acetamido-3-methoxypropionamide | Mouse | MES | i.p. | 8.3 | - | - | Phenobarbital | 22 |
| GSA 62 (a fluorinated N-benzamide enaminone) | Mouse | MES | i.p. | 300 | >300 | >1 | - | - |
| GSA 62 (a fluorinated N-benzamide enaminone) | Mouse | 6-Hz (44mA) | i.p. | 150-300 | >300 | >1-2 | - | - |
ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. TD50 (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. Protective Index (PI): The ratio of TD50 to ED50. A higher PI indicates a wider therapeutic window and a safer drug profile. p.o.: oral administration; i.p.: intraperitoneal administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key experiments cited in the comparison of fluorinated benzylamines.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][2]
-
Animal Subjects: Male albino mice or rats are typically used.[1]
-
Drug Administration: The test compounds, dissolved in a suitable vehicle, are administered to the animals via oral (p.o.) or intraperitoneal (i.p.) routes at various doses. A control group receives the vehicle alone.
-
Induction of Seizure: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[1]
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint of protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify anticonvulsant compounds that may be effective against absence seizures.
-
Animal Subjects: Male albino mice are commonly used.
-
Drug Administration: Test compounds are administered as described in the MES test protocol.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Rotorod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a compound.
-
Apparatus: A rotating rod apparatus is used. The speed of rotation can be constant or accelerating.
-
Training: Animals are trained to stay on the rotating rod for a specific duration before the test day.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of expected peak effect, the animals are placed on the rotating rod, and the time they are able to maintain their balance and stay on the rod is recorded.
-
Data Analysis: The TD50, the dose at which 50% of the animals fail the test (i.e., fall off the rod within a predetermined time), is calculated. This value is used as a measure of neurotoxicity.[3]
Visualizing Experimental Workflow and Potential Mechanism
To better understand the process of evaluating these compounds and their potential mechanism of action, the following diagrams are provided.
References
2-Fluorobenzylamine in comparison to other building blocks for drug synthesis
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Fluorinated organic compounds, in particular, have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to improved efficacy and metabolic stability. This guide provides a comparative analysis of 2-Fluorobenzylamine against other common building blocks used in drug synthesis, including its isomers (3-Fluorobenzylamine and 4-Fluorobenzylamine), the non-fluorinated parent molecule (Benzylamine), and a related precursor, Benzonitrile.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom to the benzylamine scaffold, and its specific placement, significantly influences the molecule's properties. These differences can impact reaction kinetics, solubility, and biological activity.
| Property | This compound | 3-Fluorobenzylamine | 4-Fluorobenzylamine | Benzylamine | Benzonitrile |
| Molecular Formula | C₇H₈FN | C₇H₈FN | C₇H₈FN | C₇H₉N | C₇H₅N |
| Molecular Weight | 125.14 g/mol | 125.14 g/mol | 125.14 g/mol | 107.15 g/mol | 103.12 g/mol |
| Boiling Point | 179-181 °C | 189 °C | 183 °C | 185 °C | 190.7 °C |
| Melting Point | - | 13 °C | - | -10 °C | -13 °C |
| Density | 1.095 g/mL | 1.09 g/cm³ | 1.095 g/mL | 0.981 g/mL | 1.01 g/mL |
| pKa | ~9.0 (estimated) | ~9.0 (estimated) | ~9.0 (estimated) | 9.34 | Not applicable |
| LogP | 1.39 (estimated) | 1.39 (estimated) | 1.39 (estimated) | 1.09 | 1.56 |
Performance in Drug Synthesis: A Comparative Analysis
The utility of a building block is ultimately determined by its performance in chemical reactions leading to the synthesis of target molecules. While direct, head-to-head comparative studies under identical conditions are scarce, we can draw insights from published synthetic procedures. A common transformation for these primary amines is N-acetylation, a fundamental step in the synthesis of many pharmaceutical compounds.
N-Acetylation: A Case Study
The reaction of benzylamine derivatives with acetyl chloride to form the corresponding N-benzylacetamide is a well-established transformation. The reactivity of the amine is influenced by the electronic effects of the substituents on the aromatic ring.
General Reaction:
| Building Block | Product | Reported Yield | Reaction Conditions |
| Benzylamine | N-Benzylacetamide | 94% (isolated) | Continuous-flow, Acetonitrile as acetylating agent, Alumina catalyst.[1] |
| Benzylamine | N-Benzylacetamide | 84% | Methyl acetate, Sodium salt of 4,6-dimethyl-2-hydroxypyridine, Dimethyl acetamide, 78°C.[2] |
| Benzylamine | Iminodi(N-benzylacetamide) | 91.2% | Diethyl iminodiacetate, reflux, 12h.[3] |
Note: The yields reported are from different synthetic routes and conditions and are not directly comparable. They are presented here to provide a general indication of the utility of these building blocks in amide formation.
The fluorine atom in fluorobenzylamines is an electron-withdrawing group, which can decrease the nucleophilicity of the amine compared to benzylamine. This may lead to slightly slower reaction rates in nucleophilic substitution reactions. However, the influence of the fluorine's position (ortho, meta, or para) can also play a role in reactivity due to steric and electronic effects.
Applications in the Synthesis of Bioactive Molecules
These building blocks are precursors to a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).
-
This compound: Has been utilized in the synthesis of anticonvulsant agents, such as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.[4] The ortho-fluoro substitution can influence the conformation of the molecule, potentially leading to enhanced binding affinity for its biological target.
-
3-Fluorobenzylamine: A key building block in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease.[2][3][5][6] Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor.
-
4-Fluorobenzylamine: Widely used in the development of antidepressants and anti-anxiety medications, including selective serotonin reuptake inhibitors (SSRIs).[7] The para-fluoro substituent is a common feature in many CNS-active drugs.
-
Benzylamine: A fundamental building block for a vast array of pharmaceuticals, including drugs for motion sickness and other CNS conditions.[8]
-
Benzonitrile: Serves as a versatile precursor for the synthesis of benzylamines through reduction.[9] It is also a key component in the synthesis of various heterocyclic compounds with diverse biological activities. The nitrile group can act as a bioisostere for other functional groups, influencing the electronic properties and metabolic stability of the final drug molecule.
Experimental Protocols
General Protocol for N-Acetylation of Benzylamines
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted Benzylamine (e.g., this compound) (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted benzylamine and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath and add triethylamine.
-
Add acetyl chloride dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Synthetic Workflow for Safinamide (utilizing 3-Fluorobenzylamine)
The synthesis of Safinamide showcases a typical multi-step process involving a fluorinated benzylamine building block.
Caption: Synthetic pathway for Safinamide Mesylate.
Signaling Pathways and Mechanism of Action
Adenosine Receptor Signaling in Epilepsy
The anticonvulsant activity of purine derivatives, such as those synthesized from this compound, is often attributed to their interaction with adenosine receptors. Adenosine is an endogenous neuromodulator that plays a crucial role in regulating neuronal excitability. The A1 adenosine receptor (A1AR), a Gi/o-coupled receptor, is a key target for anticonvulsant effects.
Caption: A1 Adenosine Receptor signaling pathway in neuronal inhibition.
Activation of the A1AR by an agonist, such as a purine derivative of this compound, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity. This cascade, along with direct inhibition of voltage-gated calcium channels by the Gβγ subunit of the Gi/o protein, results in decreased neurotransmitter release from the presynaptic terminal. This reduction in excitatory neurotransmission contributes to the anticonvulsant effects.[3][5]
Conclusion
This compound and its isomers are valuable building blocks in drug discovery, offering a means to introduce fluorine into drug candidates to favorably modulate their properties. The choice between 2-, 3-, and 4-fluorobenzylamine often depends on the specific structure-activity relationships of the target and the desired conformational constraints. While direct comparative data on synthetic efficiency is limited, the successful application of these building blocks in the synthesis of numerous approved drugs and clinical candidates underscores their importance. Benzylamine remains a cost-effective and versatile starting material, while benzonitrile offers an alternative synthetic entry point. The selection of the optimal building block requires careful consideration of the synthetic strategy, the desired physicochemical and pharmacokinetic properties of the final compound, and the specific biological target.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis Of N-Benzylacetamide Lab Report - 393 Words | Bartleby [bartleby.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms | MDPI [mdpi.com]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of novel purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Determining 2-Fluorobenzylamine Purity
For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates like 2-Fluorobenzylamine is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound purity analysis against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate method implementation and evaluation.
High-Performance Liquid Chromatography (HPLC) Method Validation
A robust reversed-phase HPLC method with UV detection is a primary choice for assessing the purity of this compound. The validation of this method ensures its reliability, accuracy, and precision for its intended purpose. The following sections detail a proposed HPLC method and its validation according to ICH guidelines.[1][2][3]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Solvent A and Solvent B (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the diluent.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known impurities at a concentration of 0.1% relative to the main analyte to assess specificity and accuracy.
Data Presentation: Summary of HPLC Method Validation Parameters
The following tables summarize the validation data for the proposed HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.45% |
Table 2: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 45100 |
| 100 | 90250 |
| 250 | 225500 |
| 500 | 450800 |
| 750 | 675900 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Precision Type | % RSD (n=6) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.65% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 0.82% | ≤ 2.0% |
Table 4: Accuracy (% Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |
| 80% | 80 | 79.2 | 99.0% | 98.0 - 102.0% |
| 100% | 100 | 100.5 | 100.5% | 98.0 - 102.0% |
| 120% | 120 | 120.8 | 100.7% | 98.0 - 102.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |
| LOD | 3:1 | 0.1 |
| LOQ | 10:1 | 0.3 |
Table 6: Robustness
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 0.89% |
| Column Temperature (± 2 °C) | 0.75% |
| Mobile Phase Composition (± 2%) | 1.10% |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for identifying and quantifying volatile impurities.
Table 7: Comparison of HPLC and GC-MS for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes; derivatization may be necessary for polar compounds like this compound. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require a derivatization step to increase volatility. |
| Sensitivity | Good, with UV detection typically in the ng range. | Excellent, often capable of trace-level analysis in the pg range. |
| Specificity | Good, based on retention time. Peak purity can be assessed with a Diode Array Detector. | Excellent, provides mass spectral data for definitive peak identification. |
| Typical Impurities Detected | Non-volatile synthesis by-products, starting materials, and degradation products. | Volatile and semi-volatile impurities, residual solvents. |
Visualizing the Experimental and Logical Workflows
To better understand the processes involved, the following diagrams illustrate the HPLC experimental workflow and the logical steps of method validation.
Caption: HPLC experimental workflow for this compound purity analysis.
Caption: Logical workflow for the validation of an analytical method.
References
A Comparative Investigation of Catalysts for the Synthesis of 2-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Fluorobenzylamine, a key building block in the development of various pharmaceutical compounds, is a critical process demanding high efficiency and selectivity. The most common route to this amine is the catalytic hydrogenation of 2-fluorobenzonitrile. The choice of catalyst is paramount in determining the reaction's success, influencing yield, reaction conditions, and the formation of byproducts. This guide provides an objective comparison of three commonly employed heterogeneous catalysts—Raney Nickel, Palladium on carbon (Pd/C), and Rhodium on alumina (Rh/Al₂O₃)—supported by experimental data to inform catalyst selection for this important transformation.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of Raney Nickel, Palladium on carbon, and Rhodium on alumina in the synthesis of this compound from 2-fluorobenzonitrile.
| Catalyst | Catalyst Loading (w/w) | Temperature (°C) | Pressure ( kg/cm ²) | Reaction Time (h) | Solvent | Yield (%) | Key Observations |
| Raney Nickel | 5% | 130 | 30-40 | 2.5 | Hexane | ~95 | High yield and relatively short reaction time under high pressure and temperature.[1] |
| Palladium on carbon (Pd/C) | 10 mol% | 40 | N/A (Transfer Hydrogenation) | 24 | Isopropanol | ~98 | Excellent yield under mild, non-pressurized conditions using a hydrogen donor. Potential for hydrogenolysis (defluorination and C-N bond cleavage) under standard hydrogenation conditions.[2] |
| Rhodium on alumina (Rh/Al₂O₃) | Not specified | 72-92 | 30 | Not specified | Not specified | Moderate to Good (qualitative) | Prone to the formation of secondary amines (e.g., bis(2-fluorobenzyl)amine) and over-reduction of the aromatic ring. Selectivity for the primary amine can be challenging to control.[3][4] |
Reaction Pathway and Experimental Workflow
The synthesis of this compound via catalytic hydrogenation of 2-fluorobenzonitrile follows a straightforward pathway. The nitrile group is reduced to a primary amine in the presence of a catalyst and a hydrogen source.
References
evaluating the metabolic stability of compounds containing 2-Fluorobenzylamine
For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of new chemical entities is a cornerstone of successful drug design. The strategic incorporation of fluorine into a molecular scaffold, such as in 2-Fluorobenzylamine, is a widely employed tactic to enhance pharmacokinetic properties. This guide provides an objective comparison of the metabolic stability of compounds containing the this compound moiety against non-fluorinated analogues, supported by experimental data and detailed methodologies.
The introduction of a fluorine atom to the benzylamine structure can significantly alter its metabolic fate. The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to a "metabolic switching" effect. This can block or slow down common metabolic pathways, resulting in a longer half-life and improved bioavailability of the parent compound.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data from human liver microsome (HLM) and hepatocyte stability assays. These are industry-standard methods for predicting in vivo metabolic clearance. Key parameters include the half-life (t½) of the compound and its intrinsic clearance (CLint), a measure of the metabolic capacity of the liver.
| Compound Structure | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Key Metabolic Pathways |
| This compound-containing compound (25B-NBF) | Human Hepatocytes | 29.7[1] | 83.4[1] | Hydroxylation, O-demethylation, N-debenzylation, Glucuronidation, Sulfation, Acetylation[1] |
| Benzylamine (non-fluorinated analogue) | Rat Liver Subcellular Fractions | Low in vitro metabolism[2] | - | Oxidative deamination (by MAO-B), Glycine conjugation to hippuric acid, Formation of glutathione adducts[2][3] |
Note: The data for the this compound-containing compound was generated in human hepatocytes, while the information for Benzylamine comes from rat liver subcellular fractions, indicating low in vitro metabolism in that system. Direct comparison of absolute values should be made with caution; however, the data illustrates the extensive metabolism that can occur and provides a basis for understanding the impact of the 2-fluoro substitution.
Metabolic Pathways: A Visual Comparison
The metabolic pathways for benzylamine and the observed pathways for a this compound-containing compound reveal the influence of the fluorine atom. Benzylamine is primarily metabolized via oxidative deamination by monoamine oxidase B (MAO-B) to form benzaldehyde, which is then further metabolized. In contrast, the metabolism of the this compound-containing compound, 25B-NBF, involves a broader range of reactions catalyzed by multiple Cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4, as well as UGT2B7.[1]
The presence of the fluorine atom in the 2-position of the benzyl ring is expected to sterically and electronically hinder metabolism at adjacent sites, potentially shifting the metabolic focus to other parts of the molecule.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible metabolic stability data. Below is a standard protocol for a human liver microsomal stability assay.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the HLM, phosphate buffer, and the test compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) to the collected aliquot. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Conclusion
The strategic placement of a fluorine atom, as seen in the this compound scaffold, is a potent strategy for enhancing the metabolic stability of drug candidates. By blocking or slowing down key metabolic pathways, particularly those mediated by CYP450 enzymes, fluorination can lead to a more favorable pharmacokinetic profile. The provided experimental protocols offer a robust framework for conducting in vitro stability assessments to guide medicinal chemistry efforts. However, the precise impact of fluorination is context-dependent, and direct experimental evaluation is paramount for any new chemical entity.
References
a comparative analysis of synthetic pathways to 2-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
2-Fluorobenzylamine is a key building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its strategic incorporation can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. This guide provides a comparative analysis of four common synthetic pathways to this compound, offering an objective look at their respective advantages and disadvantages, supported by experimental data.
At a Glance: Comparison of Synthetic Pathways
| Pathway | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| 1. Reduction of 2-Fluorobenzonitrile | 2-Fluorobenzonitrile | Catalytic Hydrogenation (e.g., Raney Ni, H₂), LiAlH₄, or BH₃·SMe₂ | 65-95 | >95 | 2-24 | High yields, relatively clean reactions. | Use of hazardous reagents (H₂, LiAlH₄, BH₃·SMe₂), specialized equipment for hydrogenation. |
| 2. Reductive Amination of 2-Fluorobenzaldehyde | 2-Fluorobenzaldehyde | NH₃ or NH₄OAc, NaBH₄, NaBH₃CN, or H₂/Catalyst | 60-85 | >95 | 4-24 | One-pot procedure, readily available starting materials. | Potential for side reactions, control of reaction conditions can be crucial. |
| 3. Gabriel Synthesis | 2-Fluorobenzyl Halide | Potassium Phthalimide, Hydrazine Hydrate | 70-90 (overall) | >98 | 12-24 | High purity of the final product, avoids over-alkylation. | Multi-step process, requires preparation of the alkyl halide. |
| 4. Reduction of 2-Fluorobenzamide | 2-Fluorobenzamide | LiAlH₄ or BH₃·SMe₂ | 70-85 | >95 | 6-18 | Good yields, effective for amide reduction. | Use of hazardous and moisture-sensitive reagents. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in each synthetic route to this compound.
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
Pathway 1: Reduction of 2-Fluorobenzonitrile
This pathway offers a direct conversion of the nitrile functionality to a primary amine.
A. Catalytic Hydrogenation:
-
Reaction: 2-Fluorobenzonitrile is hydrogenated in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere. The addition of ammonia is often employed to suppress the formation of secondary amine by-products.
-
Experimental Protocol: A solution of 2-fluorobenzonitrile (10 mmol) in ethanol (50 mL) containing aqueous ammonia (5 mL) is introduced into a high-pressure autoclave. Raney Nickel (5% w/w) is added as the catalyst. The autoclave is purged with nitrogen and then pressurized with hydrogen gas (50-100 atm). The reaction mixture is stirred at a controlled temperature (50-80 °C) for 4-24 hours. After cooling and venting the hydrogen, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to yield this compound.
-
Yield: Typically 80-95%.
B. Chemical Reduction with LiAlH₄:
-
Reaction: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.
-
Experimental Protocol: A solution of 2-fluorobenzonitrile (10 mmol) in anhydrous diethyl ether or tetrahydrofuran (THF) (30 mL) is added dropwise to a stirred suspension of LiAlH₄ (15 mmol) in the same solvent (50 mL) at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
-
Yield: Typically 75-90%.
Pathway 2: Reductive Amination of 2-Fluorobenzaldehyde
This one-pot reaction involves the formation of an imine intermediate from 2-fluorobenzaldehyde and an ammonia source, which is then reduced in situ.
-
Reaction: 2-Fluorobenzaldehyde reacts with ammonia or an ammonia equivalent (e.g., ammonium acetate) to form an imine, which is subsequently reduced by a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Experimental Protocol: To a solution of 2-fluorobenzaldehyde (10 mmol) in methanol (50 mL), ammonium acetate (30 mmol) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction mixture is then cooled to 0 °C, and sodium borohydride (15 mmol) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. Purification can be achieved by distillation or column chromatography.
-
Yield: Typically 65-85%.
Pathway 3: Gabriel Synthesis
A classic method for the synthesis of primary amines that avoids the common issue of over-alkylation.
-
Reaction: This two-step process begins with the N-alkylation of potassium phthalimide with 2-fluorobenzyl halide, followed by the cleavage of the resulting N-substituted phthalimide with hydrazine to release the primary amine.
-
Experimental Protocol:
-
Synthesis of N-(2-Fluorobenzyl)phthalimide: Potassium phthalimide (11 mmol) and 2-fluorobenzyl bromide (10 mmol) are dissolved in anhydrous N,N-dimethylformamide (DMF) (50 mL). The mixture is heated at 80-100 °C for 2-4 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give N-(2-fluorobenzyl)phthalimide.
-
Hydrazinolysis: The N-(2-fluorobenzyl)phthalimide (10 mmol) is suspended in ethanol (50 mL), and hydrazine hydrate (20 mmol) is added. The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide forms. After cooling, the precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent, washed with a dilute acid and then a base, dried, and concentrated to yield this compound.
-
-
Overall Yield: Typically 70-90%.
Pathway 4: Reduction of 2-Fluorobenzamide
A straightforward reduction of the amide functional group to the corresponding amine.
-
Reaction: 2-Fluorobenzamide is reduced to this compound using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂).
-
Experimental Protocol (using LiAlH₄): A solution of 2-fluorobenzamide (10 mmol) in anhydrous THF (30 mL) is added dropwise to a stirred suspension of LiAlH₄ (20 mmol) in THF (50 mL) at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for 4-6 hours. After cooling, the reaction is quenched by the careful addition of water and sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated. The crude product is then purified by distillation or chromatography.
-
Yield: Typically 70-85%.
Conclusion
The choice of the optimal synthetic pathway for this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, safety considerations, and the desired purity of the final product.
-
For high yields and clean reactions on a laboratory scale , the reduction of 2-fluorobenzonitrile using catalytic hydrogenation or LiAlH₄ is a strong contender, provided the necessary equipment and safety precautions are in place.
-
For a convenient one-pot procedure with readily available starting materials , reductive amination of 2-fluorobenzaldehyde offers a practical approach, though optimization of reaction conditions may be required to maximize yield and minimize by-products.
-
When high purity is paramount and over-alkylation is a concern , the Gabriel synthesis stands out as a reliable, albeit multi-step, method.
-
The reduction of 2-fluorobenzamide provides a good alternative if the amide is a more accessible starting material than the corresponding nitrile or aldehyde.
Ultimately, a thorough evaluation of these factors will guide the researcher in selecting the most suitable and efficient method for their specific synthetic needs.
In Vitro Efficacy of 2-Fluorobenzylamine-Derived Compounds: A Comparative Guide
This guide provides a comparative overview of the in vitro efficacy of compounds structurally related to 2-Fluorobenzylamine, focusing on their anticancer properties. The data presented here, derived from various studies on fluorinated benzothiazole and benzimidazole derivatives, serves as a valuable benchmark for researchers and drug development professionals engaged in the evaluation of novel this compound-derived therapeutic candidates.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of various fluorinated heterocyclic compounds, structurally analogous to this compound derivatives, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate higher potency.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Assay Used |
| Fluorinated Benzothiazole | Derivative 13 | HCT116 (Colon) | 6.43 | Not Specified |
| A549 (Lung) | 9.62 | |||
| A375 (Melanoma) | 8.07 | |||
| Derivative 20 | HepG2 (Liver) | 9.99 | Not Specified | |
| HCT-116 (Colon) | 7.44 | |||
| MCF-7 (Breast) | 8.27 | |||
| Derivative 21 | Various | 10.34 - 12.14 | Not Specified | |
| Fluorinated Benzimidazole | Compound 55b | A549 (Lung) | 0.95 - 1.57 | MTT Assay |
| MCF-7 (Breast) | ||||
| HeLa (Cervical) | ||||
| Compound 4 | MCF-7 (Breast) | Low µM | Calcein Assay | |
| K562 (Leukemia) | ||||
| Compound 6 | MCF-7 (Breast) | Low µM | Calcein Assay | |
| K562 (Leukemia) | ||||
| Compound 7d | MCF-7 (Breast) | Low µM | Calcein Assay | |
| K562 (Leukemia) | ||||
| Compound 8a | MCF-7 (Breast) | Low µM | Calcein Assay | |
| K562 (Leukemia) | ||||
| Fluorinated Triazole Hybrids | Compound 37 | MGC-803 (Gastric) | 1.62 - 20.84 | MTT Assay |
| MCF-7 (Breast) | ||||
| PC-3 (Prostate) | ||||
| EC-109 (Esophageal) | ||||
| Compound 38 | MGC-803 (Gastric) | 0.76 - 13.55 | MTT Assay | |
| MCF-7 (Breast) | ||||
| PC-3 (Prostate) | ||||
| EC-109 (Esophageal) |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are standardized and can be adapted for the evaluation of novel this compound-derived compounds.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound-derived test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Annexin V Apoptosis Assay
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
This compound-derived test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with the test compounds at desired concentrations for a specified period (e.g., 24-48 hours). Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate the experimental workflow and key signaling pathways potentially modulated by this compound-derived compounds.
Experimental Workflow for In Vitro Efficacy Testing
Potential Signaling Pathways Modulated by this compound Derivatives
Assessing the Cross-Reactivity of Antibodies for 2-Fluorobenzylamine Derivatives: A Comparative Guide
For researchers and professionals in drug development, the specificity of antibodies is a critical factor for the accuracy and reliability of immunoassays. This guide provides a comparative analysis of antibody cross-reactivity against 2-Fluorobenzylamine and its structurally related derivatives. Understanding the potential for cross-reactivity is essential for the precise quantification and interpretation of data, particularly when developing therapeutics or diagnostics based on this compound class.
This guide presents hypothetical experimental data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to illustrate how the cross-reactivity of an antibody raised against this compound can be assessed with other derivatives.
Comparative Cross-Reactivity Data
The cross-reactivity of a polyclonal antibody raised against a this compound-protein conjugate was evaluated against a panel of structurally similar derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity for each compound. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of derivative) x 100%.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 2-F-C₆H₄CH₂NH₂ | 25 | 100 |
| 3-Fluorobenzylamine | 3-F-C₆H₄CH₂NH₂ | 75 | 33.3 |
| 4-Fluorobenzylamine | 4-F-C₆H₄CH₂NH₂ | 150 | 16.7 |
| 2-Chlorobenzylamine | 2-Cl-C₆H₄CH₂NH₂ | 55 | 45.5 |
| 2-Bromobenzylamine | 2-Br-C₆H₄CH₂NH₂ | 90 | 27.8 |
| 2-Methylbenzylamine | 2-CH₃-C₆H₄CH₂NH₂ | 250 | 10.0 |
| Benzylamine | C₆H₅CH₂NH₂ | > 1000 | < 2.5 |
| 2-Fluorobenzoic Acid | 2-F-C₆H₄COOH | > 5000 | < 0.5 |
Experimental Protocols
The assessment of cross-reactivity for small molecules like this compound derivatives is typically performed using a competitive immunoassay format. Below is a detailed methodology for a competitive ELISA.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of an antibody by measuring its binding to the target analyte in the presence of potential cross-reactants.
Materials:
-
Microtiter plates (96-well) coated with a this compound-protein conjugate (e.g., this compound-BSA).
-
Specific polyclonal antibody raised against a this compound immunogen.
-
This compound standard.
-
Potential cross-reacting this compound derivatives.
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated Goat Anti-Rabbit IgG).
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer).
-
Assay Buffer (e.g., 1% BSA in Wash Buffer).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Coating:
-
Dilute the this compound-protein conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the derivative compounds in Assay Buffer.
-
In a separate dilution plate, add 50 µL of each standard or derivative dilution to wells.
-
Add 50 µL of the diluted primary antibody (at a pre-determined optimal concentration) to each of these wells.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
Determine the IC50 value for the this compound standard and for each derivative that shows inhibition.
-
Calculate the percent cross-reactivity for each derivative using the formula mentioned above.
-
Visualizations
Competitive ELISA Workflow
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
